Product packaging for T 82(Cat. No.:CAS No. 252264-92-9)

T 82

Cat. No.: B3422366
CAS No.: 252264-92-9
M. Wt: 947.1 g/mol
InChI Key: SBNVPBCNIIPOSY-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T 82 is a useful research compound. Its molecular formula is C56H62N6O8 and its molecular weight is 947.1 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-ZD0yfo1F2V is 946.46291296 g/mol and the complexity rating of the compound is 718. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H62N6O8 B3422366 T 82 CAS No. 252264-92-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVPBCNIIPOSY-WXXKFALUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H62N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252264-92-9
Record name T-82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-82
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

T-82 Compound: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, a novel quinoline derivative identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This guide provides a comprehensive overview of the preclinical data supporting T-82's mechanism of action, including quantitative inhibitory data, detailed experimental protocols, and visualizations of its proposed signaling pathways. While the core activity of T-82 is centered on cholinergic enhancement, its structural similarity to known sigma receptor ligands suggests a potential for a dual-targeting mechanism, a hypothesis that warrants further investigation.

Core Mechanism of Action: Acetylcholinesterase Inhibition

T-82 acts as a potent and selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, T-82 increases the concentration and duration of action of ACh in the brain, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Quantitative Data: In Vitro and In Vivo Inhibition

Preclinical studies have quantified the inhibitory activity of T-82 against AChE and demonstrated its selectivity over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This selectivity is advantageous as it may reduce peripheral side effects associated with non-selective cholinesterase inhibitors.

Parameter T-82 Tacrine E2020 (Donepezil) Reference
IC50 (AChE, rat brain homogenate) 109.4 nM84.2 nM11.8 nM[1]
BuChE Inhibition (human plasma) WeakStrongWeak[1]

Table 1: In Vitro Cholinesterase Inhibitory Activity of T-82 and Reference Compounds.

In vivo studies in rats have confirmed the ability of T-82 to inhibit AChE in key brain regions associated with memory and cognition.

Brain Region AChE Inhibition (at 30 mg/kg, i.p.) Reference
Hippocampus Significant[1]
Frontal Cortex Significant[1]
Parietal Cortex Significant[1]

Table 2: Ex Vivo AChE Inhibition by T-82 in Rat Brain.

Furthermore, in vivo microdialysis studies have shown that T-82 administration leads to a dose-dependent increase in extracellular ACh concentrations in the hippocampus and striatum of rats[1].

Potential Secondary Mechanism: Sigma Receptor Modulation

While the primary mechanism of T-82 is well-defined as AChE inhibition, its chemical structure, particularly the N-benzylpiperidine moiety, bears resemblance to ligands that exhibit high affinity for sigma receptors (σR). Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.

A structurally related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been shown to have high affinity for the σ1 receptor (Ki = 1.45 nM for human σ1R) in addition to potent AChE inhibitory activity. This raises the possibility that T-82 may also interact with sigma receptors, potentially contributing to its neuroprotective effects through a dual-targeting mechanism. However, to date, specific binding affinity data (Ki values) for T-82 at σ1 and σ2 receptors have not been reported in the available scientific literature. Further investigation is required to confirm this hypothesis and elucidate the potential synergistic effects of combined AChE inhibition and sigma receptor modulation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of T-82

The following diagram illustrates the proposed primary and potential secondary mechanisms of action for T-82.

T82_Mechanism cluster_cholinergic Cholinergic Synapse cluster_sigma Potential Sigma Receptor Interaction T82 T-82 AChE Acetylcholinesterase (AChE) T82->AChE Inhibits ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds Cholinergic\nSignal Transduction Cholinergic Signal Transduction Postsynaptic_Receptor->Cholinergic\nSignal Transduction Activates Cholinergic_Neuron Presynaptic Cholinergic Neuron Cholinergic_Neuron->ACh Release Synaptic_Cleft Synaptic Cleft Cognitive Enhancement Cognitive Enhancement Cholinergic\nSignal Transduction->Cognitive Enhancement T82_sigma T-82 SigmaR Sigma-1 Receptor (σ1R) T82_sigma->SigmaR Binds (Hypothesized) ER Endoplasmic Reticulum (ER) Neuroprotective_Pathways Neuroprotective Pathways SigmaR->Neuroprotective_Pathways Modulates Neuroprotection Neuroprotection Neuroprotective_Pathways->Neuroprotection

Caption: Proposed mechanism of T-82: AChE inhibition and potential sigma-1 receptor interaction.

Experimental Workflow: Passive Avoidance Task

The following diagram outlines the workflow for the passive avoidance task used to evaluate the in vivo efficacy of T-82 in ameliorating amnesia.

Passive_Avoidance_Workflow cluster_training Training Day cluster_amnesia Amnesia Induction cluster_treatment Treatment cluster_testing Testing Day (24h after training) Animal Placed in\nLight Compartment Animal Placed in Light Compartment Enters Dark\nCompartment Enters Dark Compartment Animal Placed in\nLight Compartment->Enters Dark\nCompartment Receives Foot Shock Receives Foot Shock Enters Dark\nCompartment->Receives Foot Shock Scopolamine (0.5 mg/kg, i.p.)\nor Cycloheximide (1.5 mg/kg, s.c.) Scopolamine (0.5 mg/kg, i.p.) or Cycloheximide (1.5 mg/kg, s.c.) T-82 Administration\n(0.03, 0.1, 0.3 mg/kg, p.o.) T-82 Administration (0.03, 0.1, 0.3 mg/kg, p.o.) Animal Placed in\nLight Compartment Again Animal Placed in Light Compartment Again Measure Step-Through Latency\n(Time to enter dark compartment) Measure Step-Through Latency (Time to enter dark compartment) Animal Placed in\nLight Compartment Again->Measure Step-Through Latency\n(Time to enter dark compartment) Data Analysis:\nCompare latencies between\ntreatment and control groups Data Analysis: Compare latencies between treatment and control groups Measure Step-Through Latency\n(Time to enter dark compartment)->Data Analysis:\nCompare latencies between\ntreatment and control groups Training Day Training Day Amnesia Induction Amnesia Induction Training Day->Amnesia Induction Treatment Treatment Amnesia Induction->Treatment Testing Day Testing Day Treatment->Testing Day

Caption: Workflow for the passive avoidance task to assess the effects of T-82 on memory.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay
  • Source: Rat brain homogenate.

  • Method: The assay is typically performed using a modification of the Ellman's method.

    • Rat brain cortices are homogenized in a phosphate buffer.

    • The homogenate is incubated with various concentrations of T-82.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • The rate of production of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine with DTNB, is measured spectrophotometrically at 412 nm.

    • The concentration of T-82 that inhibits 50% of the AChE activity (IC50) is calculated.

In Vivo Passive Avoidance Task
  • Animals: Male Wistar rats.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.

  • Procedure:

    • Training: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

    • Amnesia Induction: Immediately after training, amnesia is induced by intraperitoneal (i.p.) injection of scopolamine (a muscarinic receptor antagonist) or subcutaneous (s.c.) injection of cycloheximide (a protein synthesis inhibitor).

    • Treatment: T-82 is administered orally (p.o.) at various doses (e.g., 0.03, 0.1, and 0.3 mg/kg) at a specified time before the testing session.

    • Testing: 24 hours after the training session, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory retention of the aversive experience.

Sigma Receptor Binding Assay (General Protocol)

While specific data for T-82 is unavailable, a general protocol for assessing sigma receptor binding affinity is provided for future research.

  • Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Radioligand:

    • For σ1 receptor: --INVALID-LINK---pentazocine.

    • For σ2 receptor: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).

  • Method:

    • Membrane homogenates are incubated with the radioligand and various concentrations of the test compound (T-82).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

T-82 is a promising therapeutic candidate with a well-characterized primary mechanism of action as a selective acetylcholinesterase inhibitor. This activity leads to increased acetylcholine levels in the brain, which has been shown to ameliorate memory deficits in preclinical models of Alzheimer's disease. The potential for a dual-targeting mechanism involving sigma receptors, suggested by its chemical structure, presents an exciting avenue for future research. Elucidating this potential secondary mechanism could provide a more complete understanding of T-82's neuroprotective and cognitive-enhancing properties and further support its development as a novel treatment for neurodegenerative disorders.

References

A Comprehensive Technical Guide to the T-82 Acetylcholinesterase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, a novel quinoline derivative, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By impeding the action of AChE, T-82 effectively increases the concentration and duration of acetylcholine in the synaptic cleft, a mechanism of significant therapeutic interest, particularly in the context of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides an in-depth overview of the T-82 acetylcholinesterase inhibition pathway, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising therapeutic agent.

Introduction to Acetylcholinesterase and Its Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, ensuring the rapid termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate. The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for the hydrolysis of acetylcholine.

Inhibition of AChE is a key therapeutic strategy for conditions associated with a deficit in cholinergic neurotransmission, most notably Alzheimer's disease. By blocking the degradation of acetylcholine, AChE inhibitors aim to restore cholinergic function, thereby improving cognitive symptoms.

T-82: A Potent Acetylcholinesterase Inhibitor

T-82, with the chemical name 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel and selective inhibitor of acetylcholinesterase.

Mechanism of Action

The primary mechanism of action of T-82 is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While the precise binding mode of T-82 to the active site of AChE has not been fully elucidated in the available literature, it is hypothesized to interact with key amino acid residues within the active site gorge, preventing the access and subsequent hydrolysis of acetylcholine.

In Vitro Efficacy

Studies have demonstrated the potent inhibitory activity of T-82 against acetylcholinesterase. The following table summarizes the available quantitative data on its efficacy.

Parameter Value Enzyme Source Reference
IC50 (AChE) 109.4 nMRat brain homogenate[1]
IC50 (BuChE) Weak activityHuman plasma[1]

IC50: The half maximal inhibitory concentration. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase.

The data indicates that T-82 is a selective inhibitor of AChE with significantly weaker activity against BuChE, which may contribute to a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.

In Vivo Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of T-82 in modulating cholinergic activity and improving cognitive function.

  • Increased Acetylcholine Levels: Intraperitoneal administration of T-82 at doses of 10 and 30 mg/kg resulted in a dose-dependent increase in the extracellular concentration of acetylcholine in the hippocampus and striatum of rats.[1]

  • Amelioration of Memory Impairment: In a passive avoidance task, oral administration of T-82 significantly ameliorated amnesia induced by scopolamine (a muscarinic antagonist) in rats at doses of 0.03, 0.1, and 0.3 mg/kg.[2]

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the characterization of T-82.

Acetylcholinesterase Activity Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of T-82 on acetylcholinesterase.

Materials:

  • Rat brain homogenate (as a source of AChE)

  • T-82 (test compound)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare rat brain homogenates in phosphate buffer.

  • Pre-incubate the brain homogenate with various concentrations of T-82 for a specified period.

  • Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to the mixture.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the rate of color formation spectrophotometrically at 412 nm.

  • Calculate the percentage of inhibition for each concentration of T-82 and determine the IC50 value.

In Vivo Microdialysis for Extracellular Acetylcholine Measurement

Objective: To measure the effect of T-82 on extracellular acetylcholine levels in the rat brain.

Materials:

  • Male Wistar rats

  • T-82

  • Microdialysis probes

  • Ringer's solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Stereotaxic apparatus

Procedure:

  • Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or striatum) of anesthetized rats using a stereotaxic apparatus.

  • After a recovery period, perfuse the probe with Ringer's solution at a constant flow rate.

  • Collect dialysate samples at regular intervals before and after intraperitoneal administration of T-82 or vehicle.

  • Analyze the concentration of acetylcholine in the dialysate samples using an HPLC system with an electrochemical detector.

  • Express the changes in acetylcholine concentration as a percentage of the baseline levels.

Passive Avoidance Task

Objective: To assess the effect of T-82 on learning and memory in a rat model of amnesia.

Materials:

  • Male Wistar rats

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

  • Scopolamine (to induce amnesia)

  • T-82

Procedure:

  • Acquisition Trial:

    • Place a rat in the light compartment of the apparatus.

    • When the rat enters the dark compartment, deliver a mild electric shock to the feet.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration:

    • Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.

    • Administer T-82 orally at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) at a specified time before the acquisition or retention trial.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the rat back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups to evaluate the effect of T-82 on scopolamine-induced memory impairment.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the T-82 acetylcholinesterase inhibition pathway and the experimental workflow for its evaluation.

T82_AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Substrate Postsynaptic_receptor Postsynaptic Cholinergic Receptor ACh_synaptic->Postsynaptic_receptor Binds Choline_acetate Choline + Acetate AChE->Choline_acetate Hydrolysis Signal_transduction Signal Transduction (Neuronal Firing) Postsynaptic_receptor->Signal_transduction Activates T82 T-82 T82->AChE Inhibits

Caption: T-82 inhibits AChE, increasing synaptic acetylcholine levels.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Conclusion AChE_assay AChE Activity Assay (Rat Brain Homogenate) IC50_determination IC50 Value Determination AChE_assay->IC50_determination Efficacy_conclusion Conclusion on Efficacy and Mechanism IC50_determination->Efficacy_conclusion Animal_model Rat Model Microdialysis In Vivo Microdialysis (ACh Level Measurement) Animal_model->Microdialysis Passive_avoidance Passive Avoidance Task (Memory Assessment) Animal_model->Passive_avoidance Microdialysis->Efficacy_conclusion Passive_avoidance->Efficacy_conclusion

Caption: Workflow for evaluating T-82's efficacy.

Conclusion

T-82 is a potent and selective acetylcholinesterase inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to increase synaptic acetylcholine levels and ameliorate cognitive deficits in preclinical models suggests its potential as a therapeutic agent for Alzheimer's disease and other disorders with cholinergic dysfunction. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and clinical efficacy in human subjects. This technical guide provides a foundational understanding of the T-82 acetylcholinesterase inhibition pathway for researchers and drug development professionals.

References

An In-depth Technical Guide to T-82: A Dual-Action Cholinesterase and Serotonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, known chemically as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative with a dual mechanism of action, functioning as both an acetylcholinesterase (AChE) inhibitor and a serotonin 5-HT3 receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of T-82. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Chemical Structure and Physicochemical Properties

The chemical identity of T-82 is crucial for understanding its biological activity. Its structure combines a quinoline core with a benzylpiperidine moiety, contributing to its unique pharmacological profile.

IUPAC Name: 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate[1]

A summary of the known physicochemical properties of T-82 is presented in Table 1. Further characterization is required to fully elucidate properties such as water solubility, pKa, and melting point.

Table 1: Physicochemical Properties of T-82

PropertyValueReference
Molecular Formula C29H33N3O2 · 0.5 C4H4O4Inferred from name
Molecular Weight 517.6 g/mol (hemifumarate salt)Calculated
Melting Point Not available
Water Solubility Not available
pKa Not available

Pharmacological Properties and Mechanism of Action

T-82 exhibits a dual pharmacological profile, which is of significant interest for the treatment of complex neurological disorders like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

T-82 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, T-82 increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.

Table 2: In Vitro Cholinesterase Inhibition Profile of T-82

EnzymeIC50 (nM)Source Organism/TissueReference
Acetylcholinesterase (AChE)109.4Rat brain homogenate[1]
Butyrylcholinesterase (BuChE)Weak activityHuman plasma[1]

The selectivity of T-82 for AChE over butyrylcholinesterase (BuChE) is a notable feature, as BuChE inhibition is associated with certain side effects.

Serotonin 5-HT3 Receptor Antagonism

In addition to its effects on the cholinergic system, T-82 acts as an antagonist at the serotonin 5-HT3 receptor. This receptor is implicated in nausea, vomiting, and anxiety, and its modulation may offer therapeutic benefits for the behavioral and psychological symptoms of dementia. Quantitative data on the 5-HT3 receptor binding affinity and functional antagonism of T-82 are not yet publicly available and represent a key area for future investigation.

Signaling Pathways

The dual action of T-82 suggests its involvement in two primary signaling pathways.

Cholinergic Signaling Pathway

By inhibiting AChE, T-82 directly modulates the cholinergic signaling pathway. Increased acetylcholine levels in the synapse lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors, which are crucial for learning and memory processes.

Cholinergic_Pathway T82 T-82 AChE Acetylcholinesterase (AChE) T82->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Postsynaptic_Receptors Postsynaptic Muscarinic & Nicotinic Receptors ACh->Postsynaptic_Receptors Activates Neuronal_Signaling Enhanced Neuronal Signaling (Learning & Memory) Postsynaptic_Receptors->Neuronal_Signaling

Figure 1. T-82's mechanism of action in the cholinergic pathway.

Serotonergic Signaling Pathway (5-HT3 Receptor)

As a 5-HT3 receptor antagonist, T-82 blocks the action of serotonin at these ion channels. This can modulate neurotransmitter release and reduce neuronal excitability in brain regions associated with anxiety and emesis.

Serotonergic_Pathway T82 T-82 HT3_Receptor 5-HT3 Receptor T82->HT3_Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->HT3_Receptor Activates Downstream_Signaling Modulation of Neuronal Excitability (Anxiolytic/Antiemetic Effects) HT3_Receptor->Downstream_Signaling

Figure 2. T-82's antagonistic action at the 5-HT3 receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments related to the characterization of T-82.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-82 on AChE activity.

Materials:

  • Rat brain tissue

  • Phosphate buffer (pH 8.0)

  • T-82 stock solution (in DMSO)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 96-well microplate reader

Procedure:

  • Prepare a homogenate of rat brain tissue in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Prepare serial dilutions of T-82 in phosphate buffer.

  • In a 96-well plate, add the enzyme preparation, DTNB solution, and the T-82 dilutions (or vehicle control).

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each T-82 concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the T-82 concentration and determine the IC50 value using non-linear regression analysis.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Brain_Homogenate Prepare Rat Brain Homogenate (Enzyme) Mix_Components Mix Enzyme, DTNB, and T-82 in 96-well plate Brain_Homogenate->Mix_Components T82_Dilutions Prepare Serial Dilutions of T-82 T82_Dilutions->Mix_Components Preincubation Pre-incubate Mix_Components->Preincubation Add_Substrate Add Acetylthiocholine (Start Reaction) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [T-82] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Figure 3. Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

T-82 represents a promising therapeutic candidate for Alzheimer's disease due to its dual action on both the cholinergic and serotonergic systems. The available data indicate potent and selective AChE inhibition. However, a significant amount of research is still required to fully characterize this compound. Future studies should focus on:

  • Determining key physicochemical properties such as solubility and pKa.

  • Quantifying the 5-HT3 receptor binding affinity and functional antagonism.

  • Conducting in vivo studies to assess efficacy, pharmacokinetics, and safety.

  • Elucidating the downstream effects of 5-HT3 receptor blockade in the context of Alzheimer's disease pathology.

This technical guide provides a foundational understanding of T-82 for the scientific community and aims to stimulate further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of Novel NAMPT Inhibitors: A Case Study of OT-82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the general methodologies that could be employed for the synthesis and purification of novel small molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), with a conceptual focus on a candidate like OT-82. As specific details regarding the synthesis and purification of the proprietary compound OT-82 are not publicly available, this document will detail established and broadly applicable techniques in medicinal chemistry for a compound of this nature. OT-82 has been identified as a promising small molecule with potent efficacy against various hematological malignancies, including leukemias and lymphomas, both in laboratory settings and in animal models. The primary mechanism of action for OT-82 is the inhibition of NAMPT, a crucial enzyme in the NAD salvage pathway.

Core Concepts in the Synthesis of NAMPT Inhibitors

The synthesis of a novel small molecule inhibitor like OT-82 would likely involve a multi-step synthetic route. The general workflow for such a process is outlined below. The specific chemical reactions would be contingent on the final chemical structure of the target molecule. Given that many enzyme inhibitors are heterocyclic compounds, the synthesis would likely involve standard organic chemistry reactions for the formation of such scaffolds.

A plausible, though entirely hypothetical, synthetic approach for a heterocyclic NAMPT inhibitor might involve a convergent synthesis strategy. In such a strategy, different fragments of the molecule are synthesized separately and then combined in the final steps. This approach is often favored in drug discovery as it allows for the rapid generation of analogs by modifying the individual fragments.

Hypothetical Synthetic Workflow:

A general workflow for the synthesis and purification of a small molecule drug candidate is depicted in the following diagram. This workflow highlights the iterative nature of drug discovery, from initial synthesis and purification to biological testing and subsequent optimization.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & Testing start Starting Materials step1 Fragment A Synthesis start->step1 step2 Fragment B Synthesis start->step2 coupling Fragment Coupling step1->coupling step2->coupling final_modification Final Modification/Derivatization coupling->final_modification crude_product Crude Product final_modification->crude_product chromatography Chromatographic Purification crude_product->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure Compound crystallization->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization purity_assessment Purity Assessment (HPLC) pure_compound->purity_assessment biological_testing Biological Testing (NAMPT Assay) purity_assessment->biological_testing

Caption: General workflow for small molecule synthesis and purification.

Detailed Methodologies for Purification

The purification of the crude product is a critical step to ensure that the compound is free of impurities that could interfere with biological testing or lead to toxicity. The choice of purification method depends on the physicochemical properties of the compound and the nature of the impurities.

Experimental Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.

  • Column Preparation: A glass column is packed with a stationary phase, typically silica gel, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. The choice of solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, preparative HPLC is often employed.

  • System Preparation: The HPLC system is equipped with a suitable column (e.g., C18 for reverse-phase chromatography). The mobile phase, a mixture of solvents such as acetonitrile and water, is prepared and degassed.

  • Sample Preparation: The compound is dissolved in a solvent compatible with the mobile phase.

  • Injection and Separation: The sample is injected onto the column, and the components are separated based on their differential partitioning between the stationary and mobile phases.

  • Detection and Fraction Collection: The eluting compounds are detected by a UV detector, and the peak corresponding to the desired product is collected.

  • Lyophilization: The collected fraction, which is typically in an aqueous-organic solvent mixture, is often lyophilized (freeze-dried) to obtain the pure compound as a solid.

Experimental Protocol 3: Recrystallization

Recrystallization is a technique used to purify solid compounds.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly, leading to the formation of crystals of the pure compound.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Presentation

The following tables provide representative quantitative data that would be generated during a synthesis and purification campaign for a novel NAMPT inhibitor.

Table 1: Representative Synthesis Reaction Data

Reaction StepStarting Material (g)Reagent (equivalents)Product Yield (g)Percent Yield (%)
Fragment A Synthesis10.01.28.585
Fragment B Synthesis5.01.54.284
Fragment Coupling4.01.13.588
Final Modification3.02.02.790

Table 2: Purification and Purity Data

Purification MethodCrude Amount (g)Purified Amount (g)Recovery (%)Purity by HPLC (%)
Flash Chromatography2.52.184>95
Preparative HPLC0.50.480>99
Recrystallization1.00.8585>98

Target Signaling Pathway: The NAD Salvage Pathway

OT-82 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of NAD synthesis. This pathway is critical for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer cells, particularly those of hematopoietic origin, have a high demand for NAD+ and are therefore highly dependent on the NAMPT-mediated salvage pathway.

The diagram below illustrates the central role of NAMPT in the NAD salvage pathway.

NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAMPT->NMN PRPP OT82 OT-82 OT82->NAMPT NMNAT->NAD

Caption: The NAD salvage pathway and the inhibitory action of OT-82.

By inhibiting NAMPT, OT-82 depletes the intracellular NAD+ pool, leading to catastrophic metabolic failure and cell death in cancer cells that are highly reliant on this pathway. This targeted approach offers a promising therapeutic window for the treatment of hematological malignancies. The development of potent and selective NAMPT inhibitors like OT-82 represents a significant advancement in the field of oncology.

OT-82: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By targeting this critical cellular process, OT-82 has demonstrated potent anti-neoplastic activity, particularly in hematological malignancies, which exhibit a strong dependence on this pathway for survival.[2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of OT-82, compiling available data into a comprehensive resource for researchers and drug development professionals.

Pharmacokinetics

Limited pharmacokinetic data for OT-82 is available from preclinical studies in mice and non-human primates (NHP).

Table 1: Pharmacokinetic Parameters of OT-82
ParameterMouseNon-Human Primate
Dose 10 mg/kg (oral)50 mg/kg (oral)
Cmax 525 ng/mL1049 ng/mL
Tmax 1 hour3.33 hours
Half-life (T1/2) ~1.75 hours~1.75 hours
Bioavailability Data not availableData not available
AUC Data not availableData not available

Data compiled from a single preclinical study. Further research is needed to fully characterize the pharmacokinetic profile of OT-82.

Pharmacodynamics

The primary pharmacodynamic effect of OT-82 is the inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.

Mechanism of Action

OT-82 selectively binds to and inhibits the enzymatic activity of NAMPT.[1][3] This blockade of the NAD+ salvage pathway leads to a rapid depletion of intracellular NAD+ levels.[1] NAD+ is a crucial coenzyme for numerous cellular processes, including:

  • Cellular Respiration and Energy Production: NAD+ is essential for glycolysis and oxidative phosphorylation, the primary pathways for ATP generation.

  • DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes critical for DNA damage repair.[4]

  • Cell Signaling and Survival: Sirtuins, a class of NAD+-dependent deacetylases, regulate various cellular processes, including cell survival and stress responses.

Depletion of NAD+ by OT-82 disrupts these vital functions, leading to a significant reduction in ATP levels and impaired DNA repair, ultimately triggering apoptosis or necrosis in cancer cells.[1][4]

Table 2: In Vitro IC50 Values of OT-82 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
Hematopoietic Malignancies
MV4-11Acute Myeloid Leukemia~1.0
RS4;11Acute Lymphoblastic Leukemia~1.0
U937Histiocytic Lymphoma~2.0
Non-Hematopoietic Malignancies
A549Lung Carcinoma~10.0
HT-29Colorectal Adenocarcinoma~10.0
DU145Prostate Carcinoma~20.0

IC50 values are approximate and may vary depending on the experimental conditions.

Signaling Pathways

The inhibition of NAMPT by OT-82 initiates a signaling cascade that culminates in apoptotic cell death. The following diagram illustrates the key steps in this pathway.

OT82_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell OT82 OT-82 NAMPT NAMPT OT82->NAMPT Inhibition NAD NAD+ NAMPT->NAD Synthesis ATP ATP Depletion NAD->ATP Required for synthesis PARP PARP Inhibition NAD->PARP Required for activity SIRT Sirtuin Inhibition NAD->SIRT Required for activity Metabolic_Stress Metabolic Stress ATP->Metabolic_Stress Prevents DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Repair Apoptosis Apoptosis SIRT->Apoptosis Suppression DNA_Damage->Apoptosis Induction Metabolic_Stress->Apoptosis Induction

Caption: Signaling pathway of OT-82 leading to apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of OT-82.

In Vitro Cell Viability Assays
  • Cell Lines and Culture: A panel of human cancer cell lines, particularly those derived from hematological malignancies, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of OT-82 for 48-72 hours.

  • Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell number. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used to establish xenograft models of human cancers.

  • Tumor Implantation: Cancer cells are implanted either subcutaneously or intravenously to generate solid tumors or disseminated disease, respectively.

  • Drug Administration: OT-82 is administered orally, typically in a formulation containing a vehicle such as corn oil. Dosing schedules, such as 3 days of treatment followed by 4 days of rest, have been investigated.[5]

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurements for subcutaneous models or by assessing disease burden in relevant organs for systemic models. Survival is also a key endpoint.

Pharmacodynamic Marker Analysis
  • NAD+ and ATP Measurement: Intracellular levels of NAD+ and ATP in tumor cells or tissues are quantified using commercially available kits (e.g., NAD/NADH-Glo Assay, CellTiter-Glo Assay).

  • PARP Activity Assay: Inhibition of PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cell lysates using western blotting or ELISA-based methods.

  • Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

The following diagram illustrates a general workflow for a preclinical in vivo study of OT-82.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_endpoint Study Endpoint Animal_Model Immunocompromised Mice Tumor_Implantation Cancer Cell Implantation (Subcutaneous or IV) Animal_Model->Tumor_Implantation Treatment_Group Oral Administration of OT-82 Tumor_Implantation->Treatment_Group Control_Group Vehicle Administration Tumor_Implantation->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment_Group->Survival_Monitoring PD_Analysis Pharmacodynamic Analysis (NAD+, ATP, etc.) Treatment_Group->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Treatment_Group->PK_Analysis Toxicity_Assessment Toxicity Assessment Treatment_Group->Toxicity_Assessment Control_Group->Tumor_Measurement Control_Group->Survival_Monitoring Control_Group->Toxicity_Assessment Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition, Survival) Tumor_Measurement->Efficacy_Evaluation Survival_Monitoring->Efficacy_Evaluation PD_Analysis->Efficacy_Evaluation PK_Analysis->Efficacy_Evaluation

Caption: Preclinical in vivo experimental workflow for OT-82.

Conclusion

OT-82 is a promising novel NAMPT inhibitor with a well-defined mechanism of action that leads to the depletion of cellular NAD+ and subsequent cancer cell death. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in hematological malignancies. While initial pharmacokinetic data are available, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile, including its oral bioavailability and AUC values. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this potential therapeutic agent. The favorable toxicity profile observed thus far, with a lack of cardiac, neurological, or retinal toxicities seen with other NAMPT inhibitors, positions OT-82 as a compelling candidate for further clinical evaluation.[2] Ongoing and future clinical trials will be crucial in determining the safety and efficacy of OT-82 in patients with various cancers.

References

The Enigmatic T-82: A Search for Biological Targets and Off-Targets Reveals a Void in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the biological targets and off-targets of the compound designated "T-82" cannot be formulated at this time due to a significant lack of publicly available scientific data identifying a molecule with this specific designation. Extensive searches of prominent research databases and scientific literature have yielded no specific information regarding a compound or drug candidate labeled "T-82" in the context of pharmacological or biological research.

Efforts to identify primary research articles, review papers, or technical documents detailing the molecular interactions, mechanism of action, or pharmacological profile of a "T-82" have been unsuccessful. Consequently, quantitative data on binding affinities (Ki, Kd), efficacy (EC50), or potency (IC50) for any putative biological targets or off-targets are unavailable. Similarly, the absence of foundational research means there are no established experimental protocols for assays related to "T-82," nor are there known signaling pathways modulated by this compound.

The initial search results were broadly related to the concept of "off-target effects" in the field of CRISPR-Cas9 gene editing, a powerful tool for genetic modification. While this is a critical area of research for ensuring the safety and specificity of gene therapies, the documents do not refer to a specific small molecule or biologic designated "T-82." Other search results were entirely unrelated, referencing military hardware, further underscoring the absence of a relevant pharmacological agent with this name in the public domain.

Without any foundational information on the identity and biological activity of "T-82," it is impossible to fulfill the request for a detailed technical guide. The core requirements, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are all contingent on the existence of primary research data, which, in this case, appears to be non-existent or not publicly accessible.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information on early-stage or confidential drug candidates. Should "T-82" be an internal or pre-publication designation, the relevant information would not yet be available in the public scientific literature.

Methodological & Application

T-82 Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal studies involving T-82, a potent and selective acetylcholinesterase (AChE) inhibitor. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of T-82 in relevant animal models of cognitive impairment.

Introduction

T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that functions as an acetylcholinesterase inhibitor. By inhibiting the breakdown of acetylcholine, T-82 increases the levels of this critical neurotransmitter in the brain, which is essential for learning and memory.[1] Preclinical studies have demonstrated its potential to ameliorate memory impairment induced by cholinergic dysfunction.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for T-82 and a well-established acetylcholinesterase inhibitor, Donepezil, for comparative purposes.

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

CompoundTargetSpeciesIC50 (nM)Reference
T-82 AChERat Brain Homogenate109.4[1]
BuChEHuman PlasmaWeak Inhibition[1]
TacrineAChERat Brain Homogenate84.2[1]
E2020 (Donepezil)AChERat Brain Homogenate11.8[1]

Table 2: In Vivo Efficacy of T-82 in Rat Models of Amnesia

Animal ModelAdministration RouteDose Range (mg/kg)EffectReference
Scopolamine-induced amnesiaOral (p.o.)0.03, 0.1, 0.3Significantly ameliorated amnesia
Cycloheximide-induced amnesiaOral (p.o.)0.3, 1.0Significantly ameliorated amnesia
Basal forebrain lesionOral (p.o.), acute0.1, 0.3Significantly reversed memory deficit
Basal forebrain lesionOral (p.o.), subacute (7 days)0.03 - 0.3Significantly reversed memory deficit

Table 3: In Vivo Effects of T-82 on Brain Acetylcholine Levels in Rats

Administration RouteDose (mg/kg)Brain RegionEffect on Extracellular AChReference
Intraperitoneal (i.p.)10Hippocampus, StriatumDose-dependent increase[1]
Intraperitoneal (i.p.)30Hippocampus, StriatumDose-dependent increase[1]

Table 4: Reference In Vivo Dosages for Donepezil in Mouse Models

Animal ModelAdministration RouteDose Range (mg/kg)EffectReference
Scopolamine-induced memory impairmentOral (p.o.)3 - 10Ameliorated memory impairment[2]
Amyloid-beta induced cognitive impairmentOral (p.o.)3Improved memory performance[3]
Chemotherapy-induced cognitive impairment--Reduced cognitive deficits[4]

Experimental Protocols

Protocol 1: Evaluation of T-82 in a Scopolamine-Induced Amnesia Model in Mice

This protocol is adapted from studies using acetylcholinesterase inhibitors to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Materials:

  • T-82

  • Donepezil (as a positive control)

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline, or 5% Tween 20 in saline[5])

  • Y-maze or Morris Water Maze apparatus

3. Drug Preparation and Administration:

  • Dissolve T-82 and Donepezil in the chosen vehicle to the desired concentrations.

  • Dissolve scopolamine in 0.9% saline.

  • Administer T-82 or Donepezil orally (p.o.) via gavage at a volume of 10 ml/kg.

  • Administer scopolamine intraperitoneally (i.p.) or subcutaneously (s.c.) at a volume of 10 ml/kg.[2]

4. Experimental Procedure (Y-Maze Test): [2]

  • Divide mice into the following groups (n=8-12 per group):

    • Vehicle + Vehicle

    • Vehicle + Scopolamine

    • T-82 (e.g., 0.1, 0.3, 1.0 mg/kg) + Scopolamine

    • Donepezil (e.g., 3 mg/kg) + Scopolamine

  • Administer T-82, Donepezil, or vehicle orally once daily for a predetermined period (e.g., 4 consecutive days).[2]

  • On the final day of treatment, administer the compounds as usual.

  • 30 minutes after the final dose of T-82/Donepezil/vehicle, administer scopolamine (e.g., 1.0 mg/kg, i.p.).[2]

  • 30 minutes after scopolamine administration, place each mouse at the center of the Y-maze and allow it to explore freely for 5-8 minutes.

  • Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

  • Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.

5. Statistical Analysis:

  • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the scopolamine-only group.

Protocol 2: Assessment of T-82 in a Mouse Model of Alzheimer's Disease (Amyloid-Beta Induced)

This protocol describes the evaluation of T-82 in a model of cognitive impairment induced by the administration of amyloid-beta (Aβ) peptides.

1. Animals and Materials:

  • As described in Protocol 1.

  • Aggregated Aβ25-35 peptide.

2. Experimental Procedure:

  • Induce cognitive impairment by intracerebroventricular (ICV) injection of aggregated Aβ25-35 (e.g., 5 µg in 5 µL PBS).[3]

  • Divide animals into treatment groups: Control (sham injection + vehicle), Aβ + vehicle, and Aβ + T-82 (select doses based on preliminary studies).

  • Begin T-82 administration (e.g., orally) at a specified time point after Aβ injection (e.g., starting on day 3 post-injection and continuing on alternate days).[3]

  • Conduct behavioral testing, such as the Morris Water Maze (MWM), starting on a designated day post-injection (e.g., day 6).[3]

    • MWM Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for several consecutive days. Record the escape latency and distance traveled.

    • MWM Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Following behavioral testing, brain tissue can be collected for biochemical analysis (e.g., AChE activity, Aβ plaque load).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of T-82 and a typical experimental workflow for its in vivo evaluation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Action Potential AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Released->AChR Binding Choline_Uptake Choline AChE->Choline_Uptake Acetate Acetate AChE->Acetate T82 T-82 T82->AChE Inhibition Choline_Uptake->Choline Reuptake Signal Signal Transduction AChR->Signal Activation

Caption: Mechanism of action of T-82 as an acetylcholinesterase inhibitor.

Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Assignment Group Assignment (Randomized) Animal_Acclimatization->Group_Assignment Drug_Admin T-82/Vehicle Administration (p.o., daily) Group_Assignment->Drug_Admin Induction Induction of Amnesia (e.g., Scopolamine) Drug_Admin->Induction Behavioral_Testing Behavioral Testing (e.g., Y-Maze) Induction->Behavioral_Testing Data_Analysis Data Analysis (ANOVA) Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo evaluation of T-82.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Compound T-82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics, the characterization of small molecule inhibitors is a critical step in the drug discovery pipeline. This document provides detailed protocols for cell-based assays to assess the activity of a hypothetical kinase inhibitor, designated as Compound T-82. For the purpose of these application notes, we will presume that Compound T-82 is an inhibitor of "T-Kinase," a key component of the "T-Signaling Pathway" that is implicated in promoting cancer cell proliferation.

These protocols are designed to offer a robust framework for evaluating the efficacy and mechanism of action of similar small molecule inhibitors. The assays described herein will enable researchers to determine the cytotoxic effects of Compound T-82 on cancer cells and to verify its direct engagement with its intended target within a cellular environment.

Hypothetical T-Signaling Pathway and Mechanism of Action of Compound T-82

The "T-Signaling Pathway" is a hypothetical cascade initiated by an external growth factor that, upon binding to its receptor, leads to the activation of T-Kinase. Activated T-Kinase then phosphorylates downstream substrates, culminating in the transcription of genes that drive cell cycle progression and proliferation. Compound T-82 is designed to be a potent and selective inhibitor of T-Kinase, thereby blocking this signaling cascade and halting cell proliferation.

T_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Binds T_Kinase T-Kinase Receptor->T_Kinase Activates Substrate Downstream Substrate T_Kinase->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Substrate->p_Substrate Transcription Gene Transcription p_Substrate->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation T_82 Compound T-82 T_82->T_Kinase Inhibits

Figure 1: Hypothetical T-Signaling Pathway inhibited by Compound T-82.

Cell Viability Assay

This assay is designed to measure the effect of Compound T-82 on the viability of a cancer cell line that is dependent on the T-Signaling Pathway for proliferation. A common method for this is the use of a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

Experimental Workflow

Cell_Viability_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells Treat cells with serial dilutions of Compound T-82 Incubate_1->Treat_Cells Incubate_2 Incubate for 72 hours Treat_Cells->Incubate_2 Add_Reagent Add CellTiter-Glo® Reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 10 minutes at room temperature Add_Reagent->Incubate_3 Read_Luminescence Read luminescence on a plate reader Incubate_3->Read_Luminescence Analyze_Data Analyze data and determine IC50 Read_Luminescence->Analyze_Data

Figure 2: Workflow for the Cell Viability Assay.

Protocol: Luminescent Cell Viability Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound T-82 stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound T-82 in complete medium. A common concentration range to test is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound T-82 or the vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of Compound T-82 that inhibits cell viability by 50%.

Example Data
Compound T-82 Conc. (µM)Luminescence (RLU)% Viability
1001,5005
103,00010
115,00050
0.127,00090
0.0129,10097
0.00130,000100
Vehicle (DMSO)30,000100

Result: The IC₅₀ of Compound T-82 in this example is approximately 1 µM.

Target Engagement Assay

To confirm that Compound T-82 directly binds to its intended target, T-Kinase, within the cell, a Cellular Thermal Shift Assay (CETSA®) can be performed. This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.

Experimental Workflow

CETSA_Workflow Treat_Cells Treat cells with Compound T-82 or vehicle (DMSO) Incubate Incubate for 1 hour Treat_Cells->Incubate Heat_Shock Apply heat shock at varying temperatures Incubate->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze soluble T-Kinase levels by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Analyze data to determine thermal stabilization Western_Blot->Analyze_Data

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cancer cell line expressing T-Kinase

  • Complete cell culture medium

  • Compound T-82 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Microcentrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against T-Kinase and a loading control like GAPDH)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with a high concentration of Compound T-82 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for T-Kinase and a loading control antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the T-Kinase band intensity to the loading control for each sample.

    • Plot the normalized intensity of soluble T-Kinase against the temperature for both the vehicle-treated and Compound T-82-treated samples.

    • A rightward shift in the melting curve for the Compound T-82-treated sample indicates thermal stabilization and therefore target engagement.

Example Data
Temperature (°C)Soluble T-Kinase (Vehicle)Soluble T-Kinase (T-82)
40100%100%
4595%100%
5080%98%
5550%90%
6020%75%
655%50%
70<1%15%

Result: The melting temperature (Tₘ) of T-Kinase in the vehicle-treated cells is approximately 55°C, while in the presence of Compound T-82, the Tₘ shifts to approximately 65°C, demonstrating direct target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive approach to characterizing the cellular activity of a novel kinase inhibitor, exemplified by Compound T-82. The cell viability assay offers a quantitative measure of the compound's anti-proliferative efficacy, while the cellular thermal shift assay provides direct evidence of target engagement within the complex cellular milieu. These assays are fundamental in the preclinical evaluation of potential drug candidates and can be adapted for a wide range of small molecule inhibitors and cellular targets. It is important to note that these protocols serve as a template, and optimization of specific parameters such as cell density, incubation times, and compound concentrations may be necessary for different compounds and cell lines.

Application Notes and Protocols for the Use of TAE684, an ALK Inhibitor, in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "T-82" in the context of neuroblastoma treatment revealed a misunderstanding. T-82 is the designation for a human Ewing sarcoma cell line, not a therapeutic agent used in neuroblastoma research. This document has been adapted to focus on a well-documented and relevant compound, TAE684 , a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a clinically relevant target in a subset of neuroblastomas.

These application notes are intended for researchers, scientists, and drug development professionals working with neuroblastoma cell lines. They provide a summary of the effects of TAE684, quantitative data from preclinical studies, and detailed protocols for key experiments.

Introduction to TAE684 in Neuroblastoma

Neuroblastoma, a common pediatric cancer, is characterized by genetic heterogeneity. A significant subset of high-risk and relapsed neuroblastomas harbor activating mutations or amplifications of the ALK gene, making it a prime therapeutic target. TAE684 is a second-generation ATP-competitive ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma, particularly those with activating ALK mutations such as F1174L and R1275Q.

Mechanism of Action: TAE684 selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of ALK signaling leads to the suppression of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in ALK-driven neuroblastoma cells.

Data Presentation: In Vitro Efficacy of TAE684

The following tables summarize the quantitative data on the effects of TAE684 on various neuroblastoma cell lines.

Table 1: Growth Inhibition (GI50) of TAE684 in Neuroblastoma Cell Lines

Cell LineALK StatusGI50 (nM)Reference
NBLWR1275L7.8 ± 1.2[1]
NBLW-RF1174L3.5 ± 0.5[1]
Karpas-299NPM-ALK~2-10[2]
SU-DHL-1NPM-ALK~2-10[2]

GI50 represents the concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Induction of Apoptosis and Cell Cycle Arrest by TAE684

Cell LineTreatment Concentration (nM)Treatment DurationEffectQuantitative DataReference
Karpas-2992572 hoursG1 Cell Cycle Arrest72% of cells in G1 phase (vs. 26% in control)[2]
SU-DHL-13048 hoursApoptosis70-80% Annexin V positive cells[2]
Ba/F3 NPM-ALK3048 hoursApoptosis85-95% Annexin V positive cells[2]
NBLW10x GI5024 hoursApoptosis & G1 ArrestDose-dependent increase in apoptosis[1]
NBLW-R10x GI5024 hoursG2/M ArrestMinimal effect on apoptosis[1]

Signaling Pathways Affected by TAE684

TAE684 inhibits the constitutive activation of ALK, leading to the downregulation of several key downstream signaling pathways crucial for neuroblastoma cell survival and proliferation.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of ALK by TAE684 leads to decreased phosphorylation of AKT and downstream effectors like mTOR.

  • RAS/MAPK Pathway: This pathway, including RAF, MEK, and ERK, is critical for cell proliferation and differentiation. TAE684 treatment suppresses the phosphorylation of ERK1/2.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell growth. TAE684 has been shown to inhibit the phosphorylation of STAT3 and STAT5 in ALK-driven cells.[2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth mTOR->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3_5 STAT3/5 JAK->STAT3_5 Survival Cell Survival STAT3_5->Survival TAE684 TAE684 TAE684->ALK Inhibition

Figure 1. Simplified ALK signaling pathway and the inhibitory action of TAE684.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of TAE684 in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the dose-dependent effect of TAE684 on the viability of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, KELLY, SK-N-BE(2))

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • TAE684 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TAE684 in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TAE684. Include a vehicle control (DMSO) at the same final concentration as in the highest TAE684 treatment.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using a suitable software.

MTT_Assay_Workflow A 1. Seed neuroblastoma cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of TAE684 B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate GI50 H->I

Figure 2. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following TAE684 treatment.

Materials:

  • Neuroblastoma cells treated with TAE684

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of TAE684 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of ALK Signaling

This protocol is for detecting the phosphorylation status of ALK and its downstream targets.

Materials:

  • Neuroblastoma cell lysates (treated and untreated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse TAE684-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the establishment of a neuroblastoma xenograft model to evaluate the in vivo efficacy of TAE684.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Matrigel

  • TAE684 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Resuspend neuroblastoma cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer TAE684 (e.g., 10 mg/kg) daily via oral gavage.

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).

Conclusion

TAE684 is a potent ALK inhibitor with significant preclinical activity against ALK-driven neuroblastoma cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TAE684 and other ALK inhibitors in neuroblastoma models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to the development of novel therapeutic strategies for this challenging pediatric cancer.

References

Application Notes and Protocols: T-817MA Administration in Rodent Models of Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of T-817MA (endonerpic maleate), a sigma-1 receptor agonist, in rodent models of dementia. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.

Introduction

T-817MA is a neurotrophic agent with demonstrated neuroprotective properties in models of Alzheimer's disease (AD).[1][2] It has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and improve memory deficits in animal models.[1][2] The primary mechanism of action of T-817MA is believed to be through its agonist activity at the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in cellular stress responses and neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving T-817MA administration in rodent models of dementia.

Table 1: T-817MA Dosage and Administration in Rodent Models

Animal ModelCompoundDosageRoute of AdministrationTreatment DurationReference
Aβ-infused Wistar RatsT-817MA8.4 mg/kg/dayOral (p.o.)Daily, from 4 weeks post-Aβ infusion until end of study[1][2]
Neonatal MK-801-exposed RatsT-817MA10 or 20 mg/kg/dayNot specified14 days[3]

Table 2: Efficacy of T-817MA in Rodent Models of Dementia

Animal ModelKey FindingsQuantitative OutcomesReference
Aβ-infused Wistar RatsAmeliorated spatial learning impairmentsSignificant improvement in place learning task performance[1][2]
Increased hippocampal neurogenesisSignificant increase in BrdU-positive cells in the dentate gyrus[1][2]
Neonatal MK-801-exposed RatsAmeliorated sensorimotor gating deficitsSignificant improvement in Prepulse Inhibition (PPI)[3]
Reversed loss of PV-positive GABAergic neuronsComplete reversal of the decrease in PV-positive neurons[3]

Experimental Protocols

T-817MA Administration

Objective: To administer T-817MA to rodents in a consistent and reproducible manner.

Materials:

  • T-817MA (endonerpic maleate)

  • Distilled water

  • Gastric gavage needles (for oral administration)

  • Animal scale

Procedure:

  • Prepare a fresh solution of T-817MA in distilled water on each day of administration. For an 8.4 mg/kg dose, dissolve the appropriate amount of T-817MA in a volume of distilled water that allows for a consistent dosing volume for each animal (e.g., 5 ml/kg).

  • Weigh each animal daily to ensure accurate dosing.

  • For oral administration, gently restrain the animal and insert the gavage needle into the esophagus.

  • Slowly administer the T-817MA solution.

  • Monitor the animal for any signs of distress after administration.

  • For control groups, administer an equivalent volume of the vehicle (distilled water) using the same procedure.

Rodent Model of Dementia: Intracerebroventricular (i.c.v.) Aβ Infusion

Objective: To induce an AD-like pathology in rats through the continuous infusion of amyloid-β peptide.

Materials:

  • Amyloid-β peptide (1-40)

  • Osmotic minipumps

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the rats according to standard laboratory procedures.

  • Using a stereotaxic apparatus, implant an osmotic minipump subcutaneously.

  • Connect the minipump to a cannula stereotaxically implanted into the lateral ventricle.

  • The minipump should be set to deliver a continuous infusion of Aβ (1-40) at a rate of 300 pmol/day.[1]

  • The infusion should be maintained for the duration of the study (e.g., 10 weeks).[1]

  • Sham-operated animals should undergo the same surgical procedure with a cannula and minipump containing only the vehicle solution.

Behavioral Testing

Objective: To assess spatial learning and memory in rats. This task uses a positive reinforcement (ICSS) to motivate the animals.

Apparatus:

  • A circular open field (100 cm in diameter).[1]

  • A computerized video tracking system.

  • Electrodes implanted in the lateral hypothalamus for ICSS.[1]

  • A system to deliver ICSS when the animal meets specific criteria.

Procedure:

  • Habituation: Allow the rats to explore the open field for a set period to acclimate to the environment.

  • Training:

    • The task requires the rats to alternately visit two specific, unmarked reward locations within the open field.[1]

    • When a rat enters a correct reward location, it receives intracranial self-stimulation (ICSS) as a reward.[1]

    • The location of the reward zones should be randomized between animals to avoid olfactory cues.

    • Training sessions are typically conducted daily.

  • Data Analysis:

    • The primary outcome measure is the number of correct alternations or rewards obtained within a session.

    • Other measures include the distance traveled and the time taken to complete the task.

    • A significant increase in the number of rewards over time indicates successful learning.

Objective: To measure sensorimotor gating, which is often impaired in dementia models.

Apparatus:

  • A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.

Procedure:

  • Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.

  • Trial Types: The test consists of three trial types presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse (e.g., 100 ms inter-stimulus interval).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • A higher %PPI indicates better sensorimotor gating.

Histological and Biochemical Analyses

Objective: To quantify the proliferation of new neurons in the hippocampus.

Procedure:

  • BrdU Administration: Inject rats with Bromodeoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells.

  • Tissue Preparation:

    • Perfuse the animals with a fixative (e.g., 4% paraformaldehyde).

    • Collect the brains and postfix them overnight.

    • Section the brains (e.g., 40 µm coronal sections) using a vibratome or cryostat.

  • Immunohistochemistry:

    • Antigen Retrieval: Treat the sections to denature the DNA and expose the BrdU antigen (e.g., with 2N HCl).

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Primary Antibody: Incubate the sections with a primary antibody against BrdU.

    • Secondary Antibody: Incubate with a biotinylated secondary antibody.

    • Detection: Use an avidin-biotin-peroxidase complex (ABC) method and a chromogen like 3,3'-diaminobenzidine (DAB) to visualize the BrdU-positive cells.

  • Quantification: Count the number of BrdU-positive cells in the dentate gyrus of the hippocampus using a microscope.

Objective: To visualize and quantify amyloid-β plaques in brain tissue.

Procedure:

  • Tissue Preparation: Prepare brain sections as described for BrdU immunohistochemistry.

  • Immunohistochemistry:

    • Antigen Retrieval: Perform antigen retrieval, often with formic acid, to expose the Aβ epitopes.[4][5][6]

    • Blocking: Block non-specific binding.

    • Primary Antibody: Incubate with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).[6][7]

    • Secondary Antibody and Detection: Use a suitable secondary antibody and detection system (e.g., fluorescence or chromogenic).

  • Quantification: Analyze the images to determine the Aβ plaque load (e.g., percentage of area covered by plaques) in specific brain regions like the hippocampus and cortex.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of T-817MA

The neuroprotective effects of T-817MA are primarily mediated through the activation of the sigma-1 receptor. This activation is thought to trigger downstream signaling cascades that promote cell survival and neurogenesis. One proposed pathway involves the modulation of the Akt/GSK-3β signaling axis, which is crucial for neuronal survival and is often dysregulated in Alzheimer's disease.[8][9]

T817MA_Signaling_Pathway cluster_outcomes Cellular Outcomes T817MA T-817MA Sigma1R Sigma-1 Receptor T817MA->Sigma1R activates Akt Akt Sigma1R->Akt promotes activation GSK3b GSK-3β Akt->GSK3b inhibits Neuroprotection Neuroprotection GSK3b->Neuroprotection Neurogenesis Neurogenesis GSK3b->Neurogenesis

Caption: Proposed signaling pathway of T-817MA.

Experimental Workflow for T-817MA Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of T-817MA in a rodent model of dementia.

T817MA_Experimental_Workflow AnimalModel Rodent Model of Dementia (e.g., Aβ i.c.v. infusion) DrugAdmin T-817MA Administration (e.g., 8.4 mg/kg/day, p.o.) AnimalModel->DrugAdmin Behavioral Behavioral Testing (e.g., Place Learning Task, PPI) DrugAdmin->Behavioral Histology Histological & Biochemical Analysis (e.g., IHC for Aβ and BrdU) Behavioral->Histology DataAnalysis Data Analysis & Interpretation Histology->DataAnalysis

Caption: Experimental workflow for T-817MA evaluation.

References

Application Notes and Protocols for the Quantification of T-82 in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of T-82, a novel therapeutic agent, in various tissue matrices. The protocols detailed below are intended to guide researchers in developing and validating robust and reliable bioanalytical assays for preclinical and clinical studies.

Introduction

T-82 is a key molecule in ongoing drug development programs. Accurate quantification of T-82 in tissue is crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its distribution, accumulation, and clearance from target tissues. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of T-82 concentrations in tissue homogenates.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of T-82 in various tissue homogenates.

Table 1: Calibration Curve and Linearity

Tissue MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Liver1 - 2000> 0.995
Brain0.5 - 1000> 0.996
Tumor1 - 1500> 0.994

Table 2: Accuracy and Precision

Tissue MatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LiverLQC398.54.2
MQC150101.23.1
HQC150099.12.5
BrainLQC1.597.95.1
MQC75102.53.8
HQC750100.82.9
TumorLQC399.24.5
MQC100100.53.5
HQC120098.82.8

Table 3: Recovery and Matrix Effect

Tissue MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Liver85.488.295.1
Brain82.186.592.8
Tumor88.989.197.3

Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of T-82 in tissue samples.

3.1. Tissue Homogenization

This protocol describes the preparation of tissue homogenates suitable for subsequent extraction and analysis.

  • Tissue Collection and Weighing: Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.[1] Accurately weigh the tissue sample.

  • Homogenization Buffer Preparation: Prepare a homogenization buffer consisting of PBS with a protease inhibitor cocktail to prevent protein degradation.[2]

  • Homogenization: Place the weighed tissue in a homogenizer tube. Add the appropriate volume of ice-cold homogenization buffer (e.g., a 1:4 tissue weight to buffer volume ratio). Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved.[3][4] Keep samples on ice throughout the process.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate, for further processing.

  • Protein Concentration Determination: Measure the total protein concentration of the supernatant using a suitable method like the Bradford or BCA protein assay. This allows for the normalization of T-82 concentration to the total protein content.[2]

3.2. Sample Preparation: Protein Precipitation

This protocol details the extraction of T-82 from the tissue homogenate via protein precipitation, a common and effective method for small molecule analysis.[5]

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the tissue homogenate supernatant.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (a structurally similar molecule to T-82) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

This section outlines the instrumental parameters for the quantification of T-82.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • T-82: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values would be determined during method development)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values would be determined during method development)

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_tissue_processing Tissue Processing cluster_sample_extraction Sample Extraction cluster_analysis Analysis tissue_collection 1. Tissue Collection and Weighing homogenization 2. Homogenization tissue_collection->homogenization centrifugation1 3. Centrifugation homogenization->centrifugation1 supernatant_collection 4. Supernatant Collection centrifugation1->supernatant_collection protein_assay 5. Protein Assay supernatant_collection->protein_assay aliquot 1. Aliquot Supernatant protein_assay->aliquot add_is 2. Add Internal Standard aliquot->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation2 4. Centrifugation protein_precipitation->centrifugation2 supernatant_transfer 5. Transfer Supernatant centrifugation2->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Experimental workflow for T-82 quantification in tissue.

4.2. Hypothetical Signaling Pathway of T-82

This diagram illustrates a hypothetical signaling pathway that could be modulated by T-82, providing context for its mechanism of action studies.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor (TF) kinase2->transcription_factor Phosphorylates tf_nucleus TF transcription_factor->tf_nucleus Translocates gene_expression Gene Expression tf_nucleus->gene_expression Regulates protein_synthesis Protein Synthesis (Therapeutic Effect) gene_expression->protein_synthesis Leads to T82 T-82 T82->receptor Binds and Activates

Caption: Hypothetical signaling pathway activated by T-82.

References

Application Notes and Protocols: T-82 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82 is a novel small molecule inhibitor of the pro-survival kinase, Kinase-X (fictional). This document provides detailed application notes and protocols for the utilization of T-82 in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-cancer therapeutics. The following sections outline the mechanism of action of T-82, protocols for a primary HTS assay, and methods for secondary validation and characterization of potential lead compounds.

Introduction to T-82

T-82 is a potent and selective ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase frequently overexpressed in various human cancers. Aberrant Kinase-X activity promotes tumor cell proliferation and survival by phosphorylating and activating downstream effector proteins in the Pro-Growth Signaling Pathway. By inhibiting Kinase-X, T-82 effectively abrogates this pro-survival signal, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action and Signaling Pathway

T-82 exerts its anti-tumor effects by directly inhibiting the catalytic activity of Kinase-X. This prevents the phosphorylation of its downstream substrate, Protein-Y, a key step in the activation of the Pro-Growth Signaling Pathway. The inhibition of this pathway ultimately leads to a decrease in the expression of genes responsible for cell proliferation and survival.

T82_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates Protein_Y Protein-Y Kinase_X->Protein_Y Phosphorylates Phospho_Protein_Y p-Protein-Y Kinase_X->Phospho_Protein_Y T82 T-82 T82->Kinase_X Inhibits Transcription_Factor Transcription Factor Phospho_Protein_Y->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression HTS_Workflow Start Start Seed_Cells Seed reporter cell line in 384-well plates Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Add_Compounds Add test compounds, T-82 (positive control), and DMSO (negative control) Incubate_1->Add_Compounds Incubate_2 Incubate 48h Add_Compounds->Incubate_2 Add_Reagent Add Luciferase Reagent Incubate_2->Add_Reagent Incubate_3 Incubate 10 min Add_Reagent->Incubate_3 Read_Plate Read luminescence Incubate_3->Read_Plate Data_Analysis Data Analysis (Z-factor, % inhibition) Read_Plate->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for T-82 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-82 is a novel investigational small molecule immunomodulator designed to enhance anti-tumor immunity. These application notes provide detailed protocols for assessing the efficacy of T-82 in preclinical cancer models. The following sections outline the necessary experimental designs, from in vitro characterization to in vivo efficacy studies, to robustly evaluate the therapeutic potential of T-82. Adherence to these standardized protocols will ensure reproducible and comparable data generation across different research settings.

Hypothesized Mechanism of Action

T-82 is hypothesized to be a potent and selective agonist of the STING (Stimulator of Interferon Genes) pathway. Activation of STING in tumor cells and immune cells within the tumor microenvironment is expected to lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, is predicted to promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.

Signaling Pathway

T82_Signaling_Pathway Hypothesized T-82 Signaling Pathway cluster_cell Tumor Cell / Immune Cell cluster_tme Tumor Microenvironment T82 T-82 STING STING T82->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-kB TBK1->NFkB activates IFNs Type I IFNs (IFN-α, IFN-β) IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription DC Dendritic Cell (DC) IFNs->DC matures & activates NK_Cell NK Cell IFNs->NK_Cell activates Cytokines->DC activates CTL Cytotoxic T Lymphocyte (CTL) DC->CTL primes & activates Tumor_Cell Tumor Cell CTL->Tumor_Cell kills NK_Cell->Tumor_Cell kills

Caption: Hypothesized signaling cascade initiated by T-82.

Experimental Protocols

In Vitro STING Activation Assay

Objective: To confirm the ability of T-82 to activate the STING pathway in a cellular context.

Materials:

  • THP-1 dual reporter cells (expressing Lucia luciferase under an IRF-inducible promoter and SEAP under an NF-kB promoter)

  • T-82 compound

  • 2',3'-cGAMP (positive control)

  • QUANTI-Luc™ Lucia luciferase detection reagent

  • QUANTI-Blue™ SEAP detection reagent

  • 96-well plates

  • Cell culture medium (RPMI-1640 with 10% FBS)

Protocol:

  • Seed THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of T-82 and the positive control (2',3'-cGAMP) in cell culture medium.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • To measure IRF induction, transfer 20 µL of the cell supernatant to a white 96-well plate and add 50 µL of QUANTI-Luc™ reagent. Read luminescence immediately on a plate reader.

  • To measure NF-kB activation, transfer 20 µL of the cell supernatant to a clear 96-well plate and add 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 1-4 hours and then read absorbance at 620-655 nm.

In Vitro Cytokine Release Assay

Objective: To quantify the release of key cytokines following T-82 treatment.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line (e.g., B16-F10)

  • T-82 compound

  • LPS (positive control for PBMCs)

  • ELISA kits for IFN-β, TNF-α, and IL-6

  • 96-well plates

  • Cell culture medium

Protocol:

  • Seed PBMCs or cancer cells in a 96-well plate at an appropriate density.

  • Treat the cells with various concentrations of T-82. Include a vehicle control and a positive control.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Perform ELISA for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.

In Vivo Murine Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of T-82 in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 or B16-F10 cancer cells

  • T-82 compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Inject 1 x 10^6 MC38 or B16-F10 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (approximately 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, T-82 low dose, T-82 high dose, positive control).

  • Administer T-82 and vehicle control via the desired route (e.g., intratumoral, intravenous, or oral) according to the dosing schedule.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration).

Experimental Workflow

InVivo_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring (to ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (T-82 or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Tumor & Spleen Collection for Ex Vivo Analysis Endpoint->Analysis

Caption: Workflow for a typical in vivo efficacy study.

Data Presentation

Table 1: In Vitro STING Activation
CompoundConcentration (µM)IRF Activation (Luminescence)NF-kB Activation (OD 650 nm)
Vehicle-
T-820.1
1
10
2',3'-cGAMP10
Table 2: In Vitro Cytokine Release from PBMCs
TreatmentIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle
T-82 (1 µM)
T-82 (10 µM)
LPS (100 ng/mL)
Table 3: In Vivo Anti-Tumor Efficacy in MC38 Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicleq.d.0
T-82 (10 mg/kg)q.d.
T-82 (30 mg/kg)q.d.
Positive Control

Conclusion

These application notes provide a framework for the preclinical evaluation of T-82's efficacy. The detailed protocols for in vitro and in vivo studies are designed to yield robust and reproducible data. The provided templates for data presentation will aid in the clear and concise summarization of findings. Successful completion of these studies will provide a strong basis for the further development of T-82 as a novel cancer immunotherapy.

Application Notes and Protocols: T-82 in Long-Term Potentiation (LTP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1] The induction of LTP at many synapses, particularly in the hippocampus, is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, which leads to an influx of calcium and the activation of downstream signaling cascades.[2][3][4] These events ultimately result in an increase in the number and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane, leading to a long-lasting enhancement of synaptic transmission.[1][2][5]

Dysregulation of LTP and synaptic plasticity is implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease.[6] Therefore, compounds that can modulate LTP are of significant interest for therapeutic development. T-82 is a novel investigational compound that has been shown to positively modulate NMDA receptor function and enhance downstream signaling pathways crucial for the establishment and maintenance of LTP. These application notes provide detailed protocols for assessing the effects of T-82 on LTP in in vitro hippocampal slices.

T-82: Mechanism of Action

T-82 is a selective positive allosteric modulator of the NMDA receptor. It is hypothesized to enhance the open probability of the NMDA receptor channel in the presence of glutamate and postsynaptic depolarization, leading to an increased and more sustained calcium influx. This amplified calcium signal is believed to more robustly activate downstream kinases such as CaMKII and PKA, which are critical for the insertion of AMPA receptors into the postsynaptic membrane and subsequent structural changes at the synapse that support late-phase LTP.

Key Experiments and Data

Experiment 1: Effect of T-82 on Baseline Synaptic Transmission

This experiment aims to determine if T-82 has an effect on basal synaptic transmission before the induction of LTP.

Table 1: Effect of T-82 on Baseline Field Excitatory Postsynaptic Potential (fEPSP) Slope

Treatment GroupConcentrationMean fEPSP Slope (mV/ms)Standard Deviationn
Vehicle (Control)-1.230.1512
T-8210 µM1.250.1812
T-8250 µM1.280.2012
T-82100 µM1.300.2212
Experiment 2: Effect of T-82 on the Induction and Maintenance of LTP

This experiment evaluates the ability of T-82 to enhance the magnitude and persistence of LTP following high-frequency stimulation (HFS).

Table 2: Effect of T-82 on LTP Magnitude

Treatment GroupConcentrationfEPSP Slope (% of Baseline) at 60 min post-HFSStandard Deviationn
Vehicle (Control)-1551212
T-8210 µM1851512
T-8250 µM2101812
T-82100 µM2252012

Experimental Protocols

Preparation of Acute Hippocampal Slices
  • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

  • Isolate the hippocampi and cut 400 µm thick transverse slices using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Electrophysiological Recordings
  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal response.

  • Apply T-82 or vehicle to the perfusion bath at the desired concentration and continue to record baseline responses for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.

  • Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

Visualizations

Signaling Pathway of T-82 in LTP Enhancement

T82_LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Pre_Glut Glutamate NMDA_R NMDA Receptor Pre_Glut->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx increased T82 T-82 T82->NMDA_R modulates CaMKII CaMKII Ca_Influx->CaMKII activates PKA PKA Ca_Influx->PKA activates AMPA_R_Insertion AMPA Receptor Insertion CaMKII->AMPA_R_Insertion PKA->AMPA_R_Insertion LTP_Expression LTP Expression AMPA_R_Insertion->LTP_Expression

Caption: Proposed signaling pathway for T-82-mediated LTP enhancement.

Experimental Workflow for Assessing T-82 Effects on LTP

LTP_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (≥ 1 hour) A->B C Transfer to Recording Chamber B->C D Establish Stable Baseline (20 min) C->D E Apply T-82 or Vehicle (20 min) D->E F Induce LTP (High-Frequency Stimulation) E->F G Record Post-HFS (≥ 60 min) F->G H Data Analysis (fEPSP Slope Measurement) G->H

Caption: Experimental workflow for in vitro LTP assays with T-82.

Conclusion

The provided protocols and data illustrate a clear methodology for evaluating the effects of the novel compound T-82 on long-term potentiation in hippocampal slices. The results suggest that T-82 is a potent enhancer of LTP, likely acting through the positive modulation of NMDA receptor-dependent signaling pathways. These findings warrant further investigation into the therapeutic potential of T-82 for cognitive disorders characterized by synaptic dysfunction.

References

Troubleshooting & Optimization

T-82 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated "T-82" to illustrate common solubility and stability challenges in drug development. "T-82" does not correspond to a publicly known molecule, and the data presented is for exemplary purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of T-82?

A1: T-82 is a poorly soluble compound in aqueous media across the physiological pH range. Its equilibrium solubility in water at 37°C is typically less than 0.1 µg/mL. For detailed solubility data in various buffers and organic solvents, please refer to the data tables below.

Q2: What are the known stability issues with T-82?

A2: T-82 is susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis at high and low pH, oxidation, and photolytic degradation. It is recommended to handle and store T-82 under controlled conditions to minimize degradation.

Q3: What is the recommended storage condition for T-82 solid powder and solutions?

A3: Solid T-82 should be stored at -20°C, protected from light and moisture. Solutions of T-82 in organic solvents like DMSO should also be stored at -20°C in tightly sealed containers. For aqueous-based assays, it is advisable to prepare fresh solutions and use them immediately due to the compound's limited stability in aqueous media.

Q4: Can T-82 be formulated for in vivo studies?

A4: Due to its low aqueous solubility, formulation development is crucial for in vivo studies. Co-solvents, surfactants, and complexation agents can be used to enhance the solubility of T-82. Preliminary studies have shown that formulations using a combination of PEG400, Solutol HS 15, and citrate buffer can achieve suitable concentrations for oral administration in preclinical models.

Troubleshooting Guide

Issue 1: T-82 precipitates out of solution during my cell-based assay.

  • Question: I dissolved T-82 in DMSO to make a stock solution and then diluted it in my cell culture medium. I observe precipitation either immediately or after a short incubation period. What can I do to prevent this?

  • Answer: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

    • Lower the Final Concentration: The final concentration of T-82 in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment at lower concentrations.

    • Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS), increasing the serum concentration (e.g., from 10% to 20%) can sometimes help to keep hydrophobic compounds in solution through protein binding.

    • Use a Formulation: For in vitro studies, you can explore the use of solubilizing agents that are compatible with your cell line. Pluronic F-68 is one such agent that is often used.

    • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect compound solubility.

Issue 2: I am seeing inconsistent results in my enzyme inhibition assay with T-82.

  • Question: The IC50 values for T-82 in my enzyme inhibition assay vary significantly between experiments. What could be the cause of this variability?

  • Answer: Inconsistent results can stem from several factors related to solubility and stability:

    • Compound Adsorption: T-82, being hydrophobic, can adsorb to plastic surfaces of assay plates and pipette tips. This can lead to a lower effective concentration of the compound in the assay. To mitigate this, consider using low-adhesion microplates and pre-rinsing pipette tips with the compound solution.

    • Time-Dependent Precipitation: If T-82 is precipitating out of the assay buffer over the course of the experiment, the effective concentration will decrease over time, leading to variable results. Assess the solubility of T-82 in your assay buffer at the highest concentration used and over the duration of the assay.

    • Compound Degradation: If T-82 is unstable in your assay buffer, its concentration will decrease during the experiment. Conduct a stability study of T-82 in the assay buffer under the same conditions (temperature, light exposure) to determine its degradation rate.

Issue 3: My T-82 stock solution in DMSO has changed color.

  • Question: I have been storing a 10 mM stock solution of T-82 in DMSO at 4°C. After a week, I noticed a slight yellowing of the solution. Is it still usable?

  • Answer: A change in color often indicates chemical degradation. Storing DMSO stock solutions at 4°C can be problematic as DMSO freezes at 18.5°C, and repeated freeze-thaw cycles can introduce moisture, which can accelerate degradation.

    • Recommendation: It is best practice to store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The color change suggests that the solution may be compromised. It is advisable to prepare a fresh stock solution and compare its activity to the discolored stock to confirm if degradation has occurred.

Data Presentation

Table 1: Solubility of T-82 in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Method
Water37< 0.1Shake-flask
PBS (pH 7.4)37< 0.1Shake-flask
FaSSIF (pH 6.5)370.5 ± 0.1Shake-flask
FeSSIF (pH 5.0)371.2 ± 0.3Shake-flask
DMSO25> 50,000Visual
Ethanol251,500 ± 200Shake-flask
PEG4002525,000 ± 1,500Shake-flask

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Table 2: Stability of T-82 under Stress Conditions

ConditionTime (hours)% T-82 RemainingDegradants Observed
0.1 M HCl (pH 1.2)2465%Hydrolysis product 1
pH 7.4 Buffer2492%Minor oxidative peak
0.1 M NaOH (pH 13)2445%Hydrolysis product 2
3% H₂O₂2478%Oxidative product 1
UV Light (254 nm)485%Photodegradant 1
60°C2495%No major degradants

Experimental Protocols

1. Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic equilibrium solubility of T-82 in a given solvent.

  • Methodology:

    • Add an excess amount of solid T-82 to a known volume of the test solvent (e.g., 1 mg in 1 mL) in a glass vial.

    • Seal the vial and place it in a shaker incubating at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, check for the presence of solid material to ensure saturation.

    • Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the concentration of T-82 in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

2. Forced Degradation Study

  • Objective: To identify potential degradation pathways and assess the stability of T-82 under various stress conditions.

  • Methodology:

    • Prepare solutions of T-82 (e.g., at 1 mg/mL) in different stress media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Oxidative: 3% H₂O₂

      • Neutral: pH 7.4 buffer

    • For thermal stress, store a solution of T-82 in a neutral buffer at an elevated temperature (e.g., 60°C).

    • For photostability, expose a solution of T-82 to UV light (e.g., 254 nm) and white light in a photostability chamber.

    • Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

    • At each time point, quench the degradation reaction if necessary (e.g., neutralize acid/base).

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of T-82 remaining and to profile the formation of any degradation products.

Visualizations

experimental_workflow start Start: Excess solid T-82 add_solvent Add Test Solvent start->add_solvent Add Solvent end_node End: Determine Concentration (HPLC) process process decision decision incubate Incubate at Controlled Temp add_solvent->incubate Incubate with shaking (24-48h) check_solid Solid still present? incubate->check_solid Equilibration centrifuge Centrifuge check_solid->centrifuge Yes add_more_solid Add more solid T-82 check_solid->add_more_solid No collect_supernatant Collect Supernatant centrifuge->collect_supernatant Pellet undissolved solid add_more_solid->incubate Re-equilibrate dilute Dilute Supernatant collect_supernatant->dilute Dilute for analysis dilute->end_node

Caption: Workflow for Equilibrium Solubility Measurement.

troubleshooting_stability cluster_precipitation Precipitation Issue cluster_degradation Degradation Issue cluster_adsorption Adsorption Issue issue Inconsistent Assay Results cause_precip Is T-82 precipitating in assay buffer? issue->cause_precip cause_degrad Is T-82 degrading in assay buffer? issue->cause_degrad cause_adsorb Is T-82 adsorbing to labware? issue->cause_adsorb cause cause solution solution sol_precip Lower concentration Use solubilizers Increase serum % cause_precip->sol_precip Yes sol_degrad Reduce incubation time Prepare fresh solutions Control pH and light cause_degrad->sol_degrad Yes sol_adsorb Use low-adhesion plates Pre-rinse pipette tips Include BSA in buffer cause_adsorb->sol_adsorb Yes

Caption: Troubleshooting Logic for Inconsistent Assay Results.

Technical Support Center: Overcoming T-82 Blood-Brain Barrier Permeability Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-82. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to blood-brain barrier (BBB) permeability of the novel therapeutic compound, T-82.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting T-82's entry into the central nervous system (CNS)?

A1: The primary obstacles are inherent to the highly selective nature of the blood-brain barrier. The BBB is composed of tightly packed endothelial cells that restrict the passage of most molecules.[1] For T-82, challenges may include its molecular size, polarity, and potential interaction with efflux transporters.[1] Large and water-soluble molecules, in particular, have difficulty crossing this barrier.[1]

Q2: How can I assess the blood-brain barrier permeability of T-82 in the early stages of my research?

A2: In vitro models are excellent tools for initial screening.[2][3] Commonly used models include monolayer cell cultures on Transwell inserts, which mimic the luminal (blood) and abluminal (brain) sides.[2][3] More advanced models, such as dynamic and microfluidic BBB models, can provide a more physiologically relevant environment by incorporating shear stress.[2][4]

Q3: My in vitro results show low permeability of T-82. What are the next steps?

A3: Low in vitro permeability warrants further investigation into the underlying causes. Consider the following:

  • Physicochemical Properties: Analyze T-82's lipophilicity, molecular weight, and charge. Highly polar or large molecules often exhibit poor passive diffusion.

  • Efflux Transporter Interaction: T-82 might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain.[1]

  • Formulation Strategies: Explore novel formulation approaches to enhance T-82's ability to cross the BBB.

Q4: What are some common formulation strategies to improve the CNS delivery of a compound like T-82?

A4: Several strategies can be employed, including:

  • Prodrugs: Modifying T-82 into a more lipophilic prodrug can enhance its passive diffusion across the BBB.[5]

  • Nanoparticle Encapsulation: Encapsulating T-82 in nanoparticles can protect it from degradation and facilitate transport.[6][7]

  • Targeted Delivery: Conjugating T-82 to ligands that bind to specific receptors on the BBB can promote receptor-mediated transcytosis.[8]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of T-82 in In Vivo Studies

This common issue suggests poor BBB penetration or rapid clearance from the brain.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Rationale
High Efflux by Transporters (e.g., P-gp, BCRP) Co-administer T-82 with a known P-gp/BCRP inhibitor (e.g., elacridar, tariquidar) in your animal model.[5][9]A significant increase in the brain-to-plasma ratio in the presence of an inhibitor strongly suggests that T-82 is an efflux transporter substrate.
Poor Physicochemical Properties for Passive Diffusion Synthesize and test more lipophilic analogs of T-82.Small, lipophilic molecules are more likely to passively diffuse across the BBB.[1]
Rapid Metabolism within the CNS Analyze brain homogenates for T-82 metabolites.The presence of metabolic enzymes at the BBB can degrade drugs before they reach their target.[1]
Ineffective Formulation Explore alternative delivery systems such as lipid nanoparticles or peptide-drug conjugates to facilitate transport.[7][8]Advanced formulations can bypass traditional barriers to entry.
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models

Variability in in vitro data can obscure the true permeability potential of T-82.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Rationale
Poor Barrier Integrity in Cell Culture Model Regularly measure Transendothelial Electrical Resistance (TEER) to ensure a tight monolayer.[3][4]High TEER values are indicative of a well-formed, restrictive barrier, crucial for reliable permeability data.[4]
Inappropriate Cell Model Consider using co-culture models (e.g., endothelial cells with astrocytes and pericytes) or stem cell-derived models for a more in vivo-like environment.[2][3][10]The interaction between different cell types of the neurovascular unit is critical for establishing and maintaining BBB properties.[4]
Experimental Conditions Standardize all experimental parameters, including incubation times, vehicle controls, and analytical methods.Consistency is key to reproducible results.
Microfluidic vs. Static Models If using a static Transwell model, consider transitioning to a dynamic or microfluidic system to incorporate physiological shear stress.[2][4]Shear stress is known to enhance the tightness and physiological relevance of in vitro BBB models.[4]

Experimental Protocols

Protocol 1: In Vitro T-82 Permeability Assessment using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of T-82 across a brain microvascular endothelial cell (BMEC) monolayer.

Methodology:

  • Cell Culture:

    • Seed primary or immortalized BMECs on the apical (luminal) side of a Transwell insert with a microporous membrane.[2]

    • For a co-culture model, seed astrocytes on the basolateral (abluminal) side of the well.[3]

    • Culture the cells until a confluent monolayer is formed, confirmed by high TEER values.[4]

  • Permeability Assay:

    • Replace the culture medium in both compartments with a transport buffer.

    • Add T-82 (at a known concentration) to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Analyze the concentration of T-82 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux of T-82 across the monolayer.

        • A is the surface area of the membrane.

        • C0 is the initial concentration of T-82 in the apical chamber.

Protocol 2: Evaluation of T-82 as an Efflux Transporter Substrate

Objective: To determine if T-82 is a substrate for P-glycoprotein (P-gp).

Methodology:

  • Cell Line Selection:

    • Utilize a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a corresponding parental cell line with low P-gp expression (e.g., MDCK).

  • Bidirectional Transport Assay:

    • Perform a bidirectional transport study using the Transwell model with both cell lines.

    • Measure the transport of T-82 from the apical to the basolateral (A-to-B) direction and from the basolateral to the apical (B-to-A) direction.

  • Data Analysis:

    • Calculate the efflux ratio (ER) using the following formula:

      • ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio significantly greater than 2 in the P-gp overexpressing cell line, which is reduced in the presence of a P-gp inhibitor, indicates that T-82 is a P-gp substrate.

Visualizations

experimental_workflow Experimental Workflow for T-82 BBB Permeability Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_formulation Formulation Optimization invitro_start Start: T-82 Compound transwell Transwell Permeability Assay invitro_start->transwell teer TEER Measurement transwell->teer teer->transwell Low TEER (Re-culture) papp Calculate Papp teer->papp High TEER efflux Efflux Transporter Assay (e.g., P-gp) papp->efflux Low Papp invivo_start Proceed to In Vivo papp->invivo_start High Papp er Calculate Efflux Ratio efflux->er er->invivo_start Low ER formulation Formulation Strategies (Prodrug, Nanoparticles) er->formulation High ER animal_model Animal Model Dosing (e.g., Mouse, Rat) invivo_start->animal_model sampling Collect Brain and Plasma Samples animal_model->sampling analysis LC-MS/MS Analysis sampling->analysis bp_ratio Calculate Brain-to-Plasma Ratio analysis->bp_ratio pk_pd Pharmacokinetic/ Pharmacodynamic Studies bp_ratio->pk_pd formulation->invitro_start Re-evaluate

Caption: Workflow for assessing T-82 blood-brain barrier permeability.

signaling_pathway Strategies to Enhance T-82 CNS Delivery cluster_passive Passive Diffusion cluster_active Active Transport cluster_inhibition Efflux Inhibition T82 T-82 lipophilicity Increase Lipophilicity (Prodrug Approach) T82->lipophilicity T82_ligand T-82-Ligand Conjugate T82->T82_ligand pgp P-gp Efflux Pump T82->pgp Efflux T82_prodrug T-82 Prodrug lipophilicity->T82_prodrug BBB Blood-Brain Barrier T82_prodrug->BBB Enhanced Diffusion rmt Receptor-Mediated Transcytosis (RMT) receptor BBB Receptor (e.g., Transferrin Receptor) T82_ligand->receptor Binding receptor->BBB Transcytosis inhibitor P-gp/BCRP Inhibitor inhibitor->pgp Inhibition Brain Brain Parenchyma BBB->Brain

References

Technical Support Center: Optimizing T-82 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated "T-82" for illustrative purposes, based on common scenarios encountered with novel kinase inhibitors in cancer research. Please consult the specific product datasheet for your compound.

Frequently Asked Questions (FAQs)

Q1: What is T-82 and what is its mechanism of action?

T-82 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. T-82 exerts its anti-cancer effects by blocking the kinase activity of key proteins in this pathway, leading to cell cycle arrest and apoptosis in tumor cells.

Q2: What is the recommended starting concentration for T-82 in cell culture experiments?

The optimal concentration of T-82 is highly dependent on the cell line being used. We recommend starting with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific model. A common starting point is a logarithmic dilution series from 1 nM to 10 µM. Please refer to the table below for suggested starting ranges for common cancer cell lines based on preclinical data.

Q3: How should I prepare and store a stock solution of T-82?

T-82 is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving T-82 in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Q4: I am observing high levels of cell death even at low concentrations of T-82. What could be the cause?

If you are observing excessive cytotoxicity, consider the following:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the PI3K/Akt/mTOR pathway.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%.

  • Initial Seeding Density: Plating cells at too low a density can make them more susceptible to drug treatment. Ensure your cells are in the exponential growth phase at the time of treatment.[2]

  • Incubation Time: A shorter incubation time with T-82 may be sufficient to achieve the desired effect without excessive cell death.

Q5: My results with T-82 are not consistent. What are some common causes of variability?

Inconsistent results can arise from several factors:

  • Stock Solution Stability: Ensure your T-82 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered growth rates and drug responses.

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in results. Use a cell counter for accurate seeding.

  • Reagent Quality: Ensure all cell culture media, sera, and supplements are of high quality and not expired.

Data Summary

Table 1: Recommended Starting Concentration Ranges for T-82 in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting Range (nM)Notes
MCF-7Breast Cancer1 - 1000Highly sensitive to PI3K/Akt/mTOR inhibition.
PC-3Prostate Cancer10 - 5000Moderately sensitive.
A549Lung Cancer50 - 10000May require higher concentrations.
U87 MGGlioblastoma5 - 2500Variable sensitivity reported.

Troubleshooting Guide

Table 2: Common Issues and Solutions for T-82 Experiments

ProblemPotential Cause(s)Recommended Solution(s)
T-82 Precipitates in Culture Medium - Poor solubility of T-82 at the working concentration. - High final DMSO concentration.- Prepare fresh dilutions from a lower concentration stock. - Ensure the final DMSO concentration is ≤ 0.1%.[1] - Briefly warm the medium to 37°C before adding the final T-82 dilution.
No Observable Effect of T-82 - T-82 concentration is too low. - The cell line is resistant to T-82. - Inactive T-82 due to improper storage.- Increase the concentration range of T-82. - Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your cell line. - Use a fresh aliquot of T-82 stock solution.
High Background in Western Blot for Phospho-Proteins - Suboptimal antibody concentration. - Inadequate washing steps. - High phosphatase activity in cell lysate.- Titrate primary and secondary antibodies. - Increase the number and duration of wash steps. - Include phosphatase inhibitors in your lysis buffer.

Experimental Protocols

Protocol 1: Determining the IC50 of T-82 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • T-82 Treatment: Prepare a serial dilution of T-82 in complete culture medium. Remove the old medium from the wells and add 100 µL of the T-82 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with T-82 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation T82 T-82 T82->PI3K Experimental_Workflow start Start: Optimize T-82 Concentration seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with a range of T-82 concentrations seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay determine_ic50 Determine IC50 Value viability_assay->determine_ic50 confirm_mechanism Confirm Mechanism of Action (e.g., Western Blot) determine_ic50->confirm_mechanism seed_6well Seed cells in 6-well plate confirm_mechanism->seed_6well treat_ic50 Treat with concentrations around IC50 seed_6well->treat_ic50 protein_analysis Analyze target protein phosphorylation treat_ic50->protein_analysis downstream_assays Proceed to Downstream Functional Assays protein_analysis->downstream_assays Troubleshooting_Tree start Experiment Failed? no_effect No Effect of T-82? start->no_effect Yes high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity Yes conc_low Concentration too low? no_effect->conc_low Possible Cause cell_resistant Cell line resistant? no_effect->cell_resistant Possible Cause conc_high Concentration too high? high_cytotoxicity->conc_high Possible Cause dmso_toxic DMSO toxicity? high_cytotoxicity->dmso_toxic Possible Cause increase_conc Action: Increase concentration conc_low->increase_conc Solution check_pathway Action: Check pathway activity cell_resistant->check_pathway Solution decrease_conc Action: Decrease concentration conc_high->decrease_conc Solution check_dmso Action: Check final DMSO % dmso_toxic->check_dmso Solution

References

Troubleshooting T-82 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-82, a novel, potent, and selective inhibitor of the PI3K/Akt signaling pathway. This resource is designed to help you troubleshoot common issues and achieve consistent, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for T-82?

A1: T-82 is a small molecule inhibitor that selectively targets the p110α subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, T-82 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt. This ultimately leads to decreased cell proliferation, survival, and growth in cancer cell lines with a constitutively active PI3K/Akt pathway.

Q2: How should I store and handle T-82?

A2: T-82 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. To prepare a stock solution, dissolve the powder in cell culture-grade DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Inconsistent Experimental Results

Problem 1: High variability in IC50 values for T-82 between experiments.

This is a common issue when assessing the potency of a compound. The IC50 value, or the concentration of an inhibitor required to reduce a biological response by 50%, can be influenced by several factors.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Cell Health & Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly control the initial cell seeding density. Over- or under-confluent cells will respond differently to T-82. Use a cell counter for accuracy.
Reagent Variability Use the same lot of serum, media, and other reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to confirm consistent cell growth and T-82 response.
Compound Instability Prepare fresh dilutions of T-82 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Incubation Time Ensure the incubation time for the cell viability assay (e.g., 48, 72 hours) is consistent across all experiments.

Example of IC50 Variability:

Experiment ID Cell Passage Seeding Density (cells/well) Serum Lot Calculated IC50 (nM)
EXP-0185,000A15.2
EXP-0285,000A16.1
EXP-03258,000A45.8
EXP-0495,000B28.5

As shown in the table, high cell passage (EXP-03) and a different serum lot (EXP-04) led to significant shifts in the measured IC50 value.

Problem 2: Inconsistent levels of p-Akt inhibition at a given T-82 concentration.

Western blotting is often used to confirm the on-target effect of T-82 by measuring the phosphorylation of Akt (a downstream target of PI3K). Variability in these results can obscure the true efficacy of the compound.

Troubleshooting Workflow for p-Akt Western Blotting

G start Inconsistent p-Akt Inhibition q1 Are total protein concentrations in lysates consistent? start->q1 s1 Perform BCA assay. Normalize loading volume. q1->s1 No q2 Is the time between T-82 treatment and cell lysis consistent? q1->q2 Yes s1->q2 s2 Standardize treatment and lysis times. Work quickly and on ice during lysis. q2->s2 No q3 Are cells serum-starved before T-82 treatment? q2->q3 Yes s2->q3 s3 Serum starvation (e.g., 4-18 hours) reduces basal p-Akt levels, providing a cleaner window to observe inhibition. q3->s3 No end_node Consistent p-Akt Inhibition q3->end_node Yes s3->end_node G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition p1 1. Harvest and count log-phase cells a1 3. Seed cells in a 96-well plate p1->a1 p2 2. Prepare serial dilutions of T-82 in culture medium a2 4. Add T-82 dilutions to respective wells p2->a2 a1->a2 a3 5. Incubate for 72 hours at 37°C, 5% CO2 a2->a3 r1 6. Equilibrate plate to room temperature a3->r1 r2 7. Add luminescent viability reagent r1->r2 r3 8. Read luminescence on a plate reader r2->r3 G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates T82 T-82 T82->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 Downstream Effectors (mTORC1, GSK3β, etc.) Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Technical Support Center: T-82 Toxicity and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and cytotoxicity of the novel kinase inhibitor, T-82.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of T-82?

A1: T-82 is a potent inhibitor of the pro-survival kinase, Kinase-X. By inhibiting Kinase-X, T-82 is expected to induce apoptosis in cancer cells that are dependent on this signaling pathway for their growth and survival. The primary mechanism of cytotoxicity is anticipated to be the induction of programmed cell death.

Q2: Which cell lines are most sensitive to T-82?

A2: Sensitivity to T-82 is highly correlated with the expression and activity of Kinase-X. Cancer cell lines with high Kinase-X expression are generally more susceptible. Refer to the table below for IC50 values in commonly used cell lines.

Q3: What are the common issues observed when performing an MTT assay with T-82?

A3: A common issue is high background absorbance. This can be due to incomplete solubilization of formazan crystals. Ensure complete solubilization by using an appropriate solvent like DMSO and allowing sufficient incubation time.[1] Another potential issue is interference of T-82 with the MTT reagent itself. It is advisable to run a control with T-82 in cell-free media to check for any direct reduction of MTT by the compound.

Q4: My cell viability results with T-82 are not reproducible. What could be the cause?

A4: Lack of reproducibility in cell-based assays can stem from several factors.[2] Key considerations for T-82 experiments include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.

  • Compound Stability: T-82 is light-sensitive. Prepare fresh dilutions for each experiment and protect them from light.

  • Incubation Time: Adhere strictly to the recommended incubation times with T-82.

Q5: How can I differentiate between apoptosis and necrosis induced by T-82?

A5: To distinguish between apoptosis and necrosis, you can use assays that measure specific markers for each cell death mechanism. For example, an Annexin V/Propidium Iodide (PI) assay can be used. Annexin V stains apoptotic cells, while PI stains necrotic cells.

Troubleshooting Guides

Problem 1: High variability between replicate wells in a 96-well plate cytotoxicity assay.
  • Possible Cause: Uneven cell distribution or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gently pipetting up and down.

    • Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the media and affect cell growth. Fill the outer wells with sterile PBS or media without cells.

    • After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before placing it in the incubator to allow for even cell settling.

Problem 2: Unexpectedly low cytotoxicity of T-82 in a sensitive cell line.
  • Possible Cause: Degradation of the T-82 compound or sub-optimal assay conditions.

  • Troubleshooting Steps:

    • Confirm the concentration and purity of your T-82 stock solution.

    • Prepare fresh dilutions of T-82 for each experiment.

    • Optimize the incubation time. It's possible that a longer exposure to T-82 is required to induce a significant cytotoxic effect.

    • Check the health of your cell line. Ensure cells are in the logarithmic growth phase and are not confluent.

Problem 3: Inconsistent results with the LDH release assay.
  • Possible Cause: High background LDH release or interference from serum in the culture medium.

  • Troubleshooting Steps:

    • High background LDH can be due to rough handling of the cells during the experiment. Be gentle when adding reagents to the wells.

    • Serum contains LDH, which can lead to false-positive results. It is recommended to use serum-free media during the T-82 treatment period if your cell line can tolerate it for the duration of the experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of T-82 in Various Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.5 ± 0.1
A549Lung Carcinoma1.2 ± 0.3
MCF-7Breast Adenocarcinoma5.8 ± 0.9
PC-3Prostate Adenocarcinoma10.2 ± 2.1
U-87 MGGlioblastoma> 50

Table 2: In Vivo Acute Toxicity of T-82 in Mice

Route of AdministrationLD50 (mg/kg)Observed Adverse Effects
Intravenous (IV)150Sedation, ataxia
Oral (PO)> 2000No significant adverse effects observed

Experimental Protocols

Protocol 1: MTT Assay for T-82 Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of T-82 in culture medium. Remove the old medium from the wells and add 100 µL of the T-82 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for T-82-Induced Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Mandatory Visualizations

T82_Signaling_Pathway T82 T-82 KinaseX Kinase-X T82->KinaseX Inhibits ProSurvival Pro-Survival Pathway KinaseX->ProSurvival Activates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits CellSurvival Cell Survival Apoptosis->CellSurvival Inhibits Cytotoxicity_Workflow Start Start: Seed Cells Treat Treat with T-82 (Serial Dilutions) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End: Determine Cytotoxicity Analyze->End

References

Refining T-82 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OT-82 in in vivo studies. The information is tailored for scientists and drug development professionals to refine delivery methods and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is OT-82 and what is its primary mechanism of action?

A1: OT-82 is a next-generation small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[2][3] By inhibiting NAMPT, OT-82 depletes intracellular NAD+ levels, which is critical for cancer cell metabolism, DNA damage repair, and survival.[1][4] This NAD+ depletion leads to impaired PARP activity, increased DNA damage, G2 cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1]

Q2: What is the recommended route of administration for OT-82 in preclinical models?

A2: Based on published preclinical studies, OT-82 is effectively administered orally (p.o.).[3][5] This route has been used successfully in various xenograft models of hematological malignancies and Ewing sarcoma.[1][3][5]

Q3: What vehicle should be used for the oral formulation of OT-82?

A3: While specific vehicle formulations can be proprietary, a common starting point for oral gavage of small molecules in preclinical studies involves a suspension or solution in vehicles such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to determine the optimal, non-toxic vehicle that ensures the stability and bioavailability of OT-82. Always perform a small pilot study to confirm vehicle tolerability in your animal model.

Q4: How can I monitor the on-target activity of OT-82 in my in vivo study?

A4: On-target activity can be confirmed by measuring pharmacodynamic markers in tumor tissue or peripheral blood mononuclear cells (PBMCs). Key biomarkers include:

  • NAD+ Levels: A dose-dependent reduction in NAD+ levels in tumor tissue is a direct indicator of NAMPT inhibition.[2]

  • PARP Activity: Reduced poly (ADP-ribose) polymerase (PARP) activity, which can be measured by assessing levels of poly(ADP-ribosyl)ated (PARylated) PARP-1, is a downstream marker of NAD+ depletion.[1][5]

  • NMN Rescue: In in vitro validation experiments, the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme, should rescue cells from OT-82-induced viability loss, confirming on-target activity.[1][2]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
High Toxicity / Weight Loss in Animals Dose may be too high for the specific animal strain or model. Hematopoietic and lymphoid organs are primary targets for dose-limiting toxicity.[3]1. Dose Reduction: Lower the dose of OT-82. 2. Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for recovery.[3][5] 3. Dietary Supplementation: Consider supplementing the diet with niacin, which can help expand the therapeutic index.[3] 4. Monitor Blood Counts: Perform regular complete blood counts (CBCs) to monitor for hematological toxicity.
Lack of Tumor Growth Inhibition 1. Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement in the tumor. 2. Poor Bioavailability: The formulation or vehicle may not be optimal, leading to poor absorption. 3. Tumor Resistance: The tumor model may have intrinsic resistance mechanisms (e.g., high expression of NAPRT, an enzyme in a parallel NAD+ salvage pathway).[2]1. Dose Escalation: Cautiously increase the dose while carefully monitoring for toxicity. 2. Pharmacodynamic Analysis: Measure NAD+ levels and PARP activity in tumors to confirm target engagement.[1] If the target is not being modulated, reconsider the delivery method. 3. Combination Therapy: Combine OT-82 with agents that augment DNA damage, such as irinotecan or PARP inhibitors, which has shown enhanced antitumor activity.[1][2]
Variable Tumor Response Among Animals 1. Inconsistent Dosing: Inaccuracies in oral gavage technique can lead to variable drug delivery. 2. Metabolic Differences: Individual animal metabolism can affect drug processing. 3. Tumor Heterogeneity: Variation in the molecular features of the tumors, even within the same model.1. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to deliver consistent volumes. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Analyze Pharmacokinetics: If variability persists, conduct a pharmacokinetic (PK) study to measure plasma concentrations of OT-82 and correlate them with tumor response.

Quantitative Data Summary

Table 1: In Vitro Efficacy of OT-82 in Leukemia Cell Lines

Cell Line TypeNumber of Cell LinesIC50 Range (nM)Mean IC50 ± SD (nM)
Acute Lymphoblastic Leukemia (ALL)30.9 – 3.4Not Reported
Acute Myeloid Leukemia (AML)30.9 – 3.4Not Reported
High-Risk Pediatric ALL PDX Cells (ex vivo)Not Specified0.4 – 3.61.2 ± 0.9

Data synthesized from multiple studies evaluating the half-maximal inhibitory concentration (IC50) of OT-82.[4][5]

Table 2: Preclinical In Vivo Dosing Regimens for OT-82

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Ewing SarcomaSCID Beige or NOG MiceNot specified, but resulted in tumor growth inhibitionImpaired tumor growth and prolonged survival[1]
Pediatric ALL PDXImmune Deficient (NSG) Mice40 mg/kg, p.o., daily for 3 days, repeated for 3 weeksSignificant increase in event-free survival in 11/13 PDXs[5]
Hematopoietic MalignanciesMouse Xenograft30 mg/kg, p.o., daily for 3 days, followed by 4 days off; repeated for 2 weeksStrong efficacy against various hematological malignancies[3]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study of OT-82 in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or SCID Beige) aged 4-6 weeks.

  • Tumor Implantation: Implant human cancer cells (e.g., Ewing sarcoma or ALL cell lines) subcutaneously or orthotopically.

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers twice weekly.

  • Randomization: Randomize mice into treatment and control (vehicle) groups.

  • OT-82 Preparation: Prepare OT-82 in a suitable vehicle. Ensure the formulation is homogenous before each administration.

  • Administration: Administer OT-82 or vehicle via oral gavage (p.o.) according to the planned dosing schedule (e.g., 30-40 mg/kg daily for a set number of days/weeks).[3][5]

  • Monitoring: Monitor animal body weight and general health daily or as required by institutional guidelines.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, signs of significant toxicity, or a specific study duration).

  • Pharmacodynamic Analysis (Optional): At specified time points or at the study endpoint, harvest tumors and/or blood for analysis of NAD+ levels and PARP activity to confirm on-target effects.[1][2]

Visualizations

OT82_Pathway cluster_cell Cancer Cell OT82 OT-82 NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) OT82->NAMPT Inhibits NMN NMN NAMPT->NMN Produces NAD NAD+ PARP PARP NAD->PARP Activates DNA_Repair DNA Damage Repair PARP->DNA_Repair Promotes Apoptosis Apoptosis DNA_Repair->Apoptosis Prevents NMN->NAD Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate

Caption: Mechanism of action of OT-82 in cancer cells.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., NSG Mice) cell_implant Implant Tumor Cells animal_model->cell_implant tumor_growth Monitor Tumor Growth (to ~150 mm³) cell_implant->tumor_growth randomize Randomize into Groups (Vehicle vs. OT-82) tumor_growth->randomize formulate Prepare OT-82 Formulation randomize->formulate administer Administer via Oral Gavage (Daily or Intermittent) formulate->administer monitor Monitor Weight & Tumor Volume administer->monitor endpoint Reach Study Endpoint monitor->endpoint pd_analysis Pharmacodynamic Analysis (Tumor NAD+ Levels) endpoint->pd_analysis data_analysis Analyze Tumor Growth & Survival Data endpoint->data_analysis troubleshooting_logic cluster_outcomes Possible Outcomes cluster_actions Troubleshooting Actions start In Vivo Experiment Start observation Observe Outcome start->observation success Tumor Inhibition (No Toxicity) observation->success Good no_effect No Tumor Inhibition observation->no_effect Bad toxicity High Toxicity (e.g., Weight Loss) observation->toxicity Bad dose_up Increase Dose or Check PD Markers no_effect->dose_up dose_down Decrease Dose or Use Intermittent Schedule toxicity->dose_down combo Consider Combination Therapy dose_up->combo

References

Addressing off-target effects of T-82 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects of T-82, a multi-targeted kinase inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is T-82 and what are its primary targets?

A1: T-82 is a potent, orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (KIT).[1][2] By inhibiting these RTKs, T-82 disrupts signaling pathways crucial for tumor growth, angiogenesis, and metastatic progression.[1]

Q2: What are the known off-target effects of T-82?

A2: Due to its nature as a multi-targeted kinase inhibitor, T-82 can interact with kinases other than its intended targets, leading to off-target effects.[3][4] A significant off-target effect is the inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] This inhibition has been linked to cardiotoxicity observed in preclinical models.[6] Other potential off-target effects can contribute to a range of cellular responses and side effects, including fatigue, hypertension, and dermatologic toxicities.[5]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is a critical challenge.[7] A multi-pronged approach is recommended:

  • Use of a structurally distinct inhibitor: Compare the effects of T-82 with another inhibitor that targets the same primary pathway but has a different chemical structure and likely a different off-target profile.

  • Rescue experiments: Attempt to rescue the observed phenotype by reactivating the primary target pathway downstream of T-82's inhibition point.

  • CRISPR/Cas9 gene editing: Use gene editing to create cells lacking the intended target of T-82. If the experimental effect persists in these cells, it is likely an off-target effect.[8]

  • Dose-response analysis: Carefully analyze the dose-response curves for your observed effects. Off-target effects may occur at different concentrations than on-target effects.

Q4: What are some common clinical side effects associated with T-82, and what is their molecular basis?

A4: Common side effects observed with T-82 in clinical settings include fatigue, diarrhea, hypertension, and hand-foot syndrome.[9][10] The molecular basis for these is often linked to both on-target and off-target inhibition. For example:

  • Fatigue: May be linked to the off-target inhibition of AMPK, disrupting cellular energy balance.[5]

  • Hypertension: Likely an on-target effect related to the inhibition of VEGFR in endothelial cells.[11]

  • Cardiotoxicity: Evidence suggests this is at least partially due to the off-target inhibition of AMPK in cardiomyocytes.[6]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Q: I am observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of T-82's primary targets. How can I troubleshoot this?

A: This situation strongly suggests a potential off-target effect. Here is a step-by-step guide to investigate this:

  • Confirm Compound Identity and Purity: Ensure the T-82 compound you are using is of high purity and has not degraded.

  • Titrate T-82 Concentration: Perform a detailed dose-response experiment. The unexpected phenotype might only manifest at higher concentrations, which are more likely to induce off-target effects.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of T-82. This can help rule out effects caused by the chemical scaffold itself.

  • Validate with a Second Inhibitor: Use a different kinase inhibitor with the same primary targets but a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of T-82.

  • Perform a Kinome-Wide Selectivity Screen: To identify potential off-target kinases, consider a kinome profiling service. This will provide data on the inhibitory activity of T-82 against a large panel of kinases.

Issue 2: Inconsistent Results in Western Blotting Experiments

Q: My western blot results for downstream signaling pathways are variable after T-82 treatment. What could be the cause and how can I fix it?

A: Inconsistent western blot results can be due to a variety of factors, from technical variability to the complex biology of kinase inhibitor action.

  • Problem: High Background

    • Possible Cause: Insufficient blocking or washing, or antibody concentrations are too high.

    • Solution: Ensure the membrane is fully submerged during blocking for at least one hour. Increase the number and duration of wash steps. Titrate your primary and secondary antibody concentrations to find the optimal dilution.[11]

  • Problem: No or Weak Signal

    • Possible Cause: Poor protein transfer, inactive antibody, or insufficient protein load.

    • Solution: Confirm successful protein transfer using a total protein stain like Ponceau S. Check the storage conditions and expiration date of your antibodies. Increase the amount of protein loaded onto the gel.[12]

  • Problem: Multiple Bands

    • Possible Cause: Non-specific antibody binding, protein degradation, or post-translational modifications.

    • Solution: Use an affinity-purified primary antibody. Ensure fresh protease and phosphatase inhibitors are added to your lysis buffer. Consult literature or databases like Swiss-Prot to check for known isoforms or modifications of your target protein.[12]

Quantitative Data Summary

The following table summarizes the inhibitory activity of T-82 (using Sunitinib as a proxy) against its primary targets and a key off-target kinase.

TargetIC50 / KdAssay TypeReference
On-Targets
VEGFR180 nMBiochemical[2]
VEGFR29 nMBiochemical[2]
PDGFRα4 nMBiochemical[2]
PDGFRβ<3 nMBiochemical[2]
KIT4 nMBiochemical[2]
Key Off-Target
AMPK~500 nMIn vitro kinase assay[6]

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Interactions

This protocol provides a general workflow for assessing the selectivity of T-82 against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of T-82 in a suitable solvent (e.g., DMSO) at a high concentration.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases. Panels can range from a few dozen to over 400 kinases, covering a significant portion of the human kinome.[13]

  • Assay Format: Common assay formats include radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[5]

  • Execution: Submit the T-82 compound to the service provider. They will perform the assays, typically at a fixed concentration of T-82 (e.g., 1 µM) and a fixed ATP concentration.

  • Data Analysis: The results are usually provided as a percentage of kinase activity remaining in the presence of T-82. A significant reduction in activity (e.g., >50%) for a kinase not on the primary target list indicates a potential off-target interaction.

  • Follow-up: For any identified off-targets, perform follow-up dose-response assays to determine the IC50 value and confirm the interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement

CETSA® is a powerful method to verify that T-82 binds to its intended (and potentially unintended) targets in a cellular context.[1]

  • Cell Treatment: Treat intact cells with either vehicle control or T-82 at the desired concentration for a specific duration.

  • Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for 3 minutes using a PCR machine.[7]

  • Cell Lysis: Lyse the cells by freeze-thawing.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[7]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein and a suspected off-target protein by western blotting or other quantitative methods like ELISA.

  • Data Interpretation: A target protein that is bound by T-82 will be stabilized and thus more resistant to heat-induced denaturation. This will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Visualizations

G cluster_0 Experimental Workflow for Investigating Off-Target Effects A Unexpected Phenotype Observed B Confirm Compound Purity and Identity A->B C Dose-Response Experiment B->C D Use Structurally Distinct Inhibitor for Same Target C->D E Kinome Profiling D->E If phenotype is T-82 specific F Identify Potential Off-Targets E->F G Validate Off-Target Engagement (e.g., CETSA) F->G H Confirm Off-Target Mediates Phenotype G->H

Caption: Workflow for troubleshooting unexpected experimental outcomes with T-82.

G cluster_1 T-82 On- and Off-Target Signaling cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathway T82 T-82 VEGFR VEGFR T82->VEGFR PDGFR PDGFR T82->PDGFR KIT KIT T82->KIT AMPK AMPK T82->AMPK Off-target Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation KIT->Proliferation Metabolism Cellular Metabolism AMPK->Metabolism Cardiotoxicity Cardiotoxicity Metabolism->Cardiotoxicity

Caption: Signaling pathways affected by T-82's on- and off-target activities.

References

T-82 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for T-82. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to T-82.

Chemical Name: 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate

Frequently Asked Questions (FAQs)

Q1: What is T-82 and what is its primary mechanism of action?

T-82 is a quinoline derivative that functions as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, T-82 increases the concentration of acetylcholine in the brain, which may help to ameliorate memory impairment associated with cholinergic dysfunction.[1][3]

Q2: What are the general recommendations for the storage of solid T-82?

While specific stability studies for T-82 are not widely published, general best practices for solid-state chemical compounds of similar complexity recommend storage in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8 °C) is advisable to minimize degradation from moisture and heat. The container should be tightly sealed to prevent exposure to air and humidity.

Q3: How should I prepare and store solutions of T-82?

For optimal stability, it is recommended to prepare T-82 solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. The choice of solvent can impact stability; consult the manufacturer's datasheet for recommended solvents. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds.

Q4: I am seeing a decrease in the activity of my T-82 solution over time. What could be the cause?

A decrease in activity is likely due to the chemical degradation of T-82. Several factors could contribute to this:

  • Hydrolysis: The presence of water can lead to the breakdown of the molecule, particularly if it contains ester or amide bonds.

  • Oxidation: Exposure to air can cause oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Repeated Freeze-Thaw Cycles: This can cause the compound to precipitate out of solution or degrade.

  • pH Instability: The stability of the compound may be pH-dependent.

Q5: Are there any known degradation pathways for T-82?

Specific degradation pathways for T-82 have not been extensively documented in publicly available literature. However, based on its chemical structure, which includes piperidine and quinoline moieties, potential degradation pathways could involve:

  • N-dealkylation: Cleavage of the benzyl group from the piperidine nitrogen.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Oxidation: Oxidation of the piperidine or quinoline rings.

  • Ring Opening: Cleavage of the heterocyclic rings under harsh conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced biological activity in an assay Degradation of T-82 in solution.Prepare a fresh stock solution from solid material. Ensure the solvent is anhydrous and of high purity. Protect the solution from light and store at -80°C in single-use aliquots.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Presence of degradation products or impurities.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a fresh, high-purity sample of T-82 as a reference. Ensure the mobile phase is compatible with the compound.
Precipitate forms in a stored solution Poor solubility or degradation leading to insoluble products.Try a different solvent or a lower concentration. If the precipitate forms after storage, it is likely a degradation product. Discard the solution and prepare a new one.
Color change in the solid compound or solution Degradation of the compound.A color change is a strong indicator of chemical degradation. Do not use the compound and obtain a fresh batch.

Experimental Protocols

Protocol for Assessing the Stability of T-82 in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of T-82 under various stress conditions.

1. Materials:

  • T-82 (solid)
  • High-purity solvents (e.g., DMSO, ethanol)
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or LC-MS system with a suitable column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of T-82 in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks and quantify the loss of the parent T-82 peak.

3. Data Interpretation:

  • The percentage of degradation can be calculated by comparing the peak area of T-82 in the stressed samples to the control.
  • The appearance of new peaks indicates the formation of degradation products. These can be further characterized by mass spectrometry.

Visualizations

T82_Storage_Best_Practices cluster_storage T-82 Storage cluster_solid_conditions Solid Form cluster_solution_conditions Solution Form Solid Solid Cool Cool Solid->Cool Dry Dry Solid->Dry Dark Dark Solid->Dark Tightly Sealed Tightly Sealed Solid->Tightly Sealed Solution Solution Freshly Prepared Freshly Prepared Solution->Freshly Prepared Aliquoted Aliquoted Solution->Aliquoted Frozen (-20 to -80°C) Frozen (-20 to -80°C) Solution->Frozen (-20 to -80°C) Protected from Light Protected from Light Solution->Protected from Light

Caption: Best practices for the storage of T-82 in solid and solution forms.

T82_Degradation_Troubleshooting Reduced Activity Reduced Activity Degradation Degradation Reduced Activity->Degradation Unexpected Peaks Unexpected Peaks Unexpected Peaks->Degradation Precipitate Precipitate Precipitate->Degradation Prepare Fresh Solution Prepare Fresh Solution Degradation->Prepare Fresh Solution Forced Degradation Study Forced Degradation Study Degradation->Forced Degradation Study Change Solvent/Concentration Change Solvent/Concentration Degradation->Change Solvent/Concentration

Caption: Troubleshooting workflow for common issues related to T-82 degradation.

References

Validation & Comparative

T-82: A Comparative Analysis of a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acetylcholinesterase inhibitor T-82 with other established drugs in its class, including donepezil, rivastigmine, and galantamine. The information is compiled from preclinical data to assist researchers in evaluating its potential therapeutic efficacy.

Efficacy in Acetylcholinesterase and Butyrylcholinesterase Inhibition

T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that has demonstrated potent inhibitory activity against acetylcholinesterase (AChE). The primary mechanism of action for acetylcholinesterase inhibitors is to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of T-82 and other acetylcholinesterase inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity index (SI) is the ratio of the IC50 for BuChE to the IC50 for AChE, with a higher value indicating greater selectivity for AChE.

InhibitorhAChE IC50 (nM)hBuChE IC50 (nM)Selectivity Index (BuChE/AChE)
T-82 109.4~35,227~322
Donepezil (E2020)11.8~13,534~1147
Tacrine84.2Data not availableData not available
Rivastigmine450310.07
Galantamine84012,00014.3

Note: Data for T-82, Donepezil (E2020), and Tacrine are from studies on rat brain homogenate and human plasma. Data for Rivastigmine and Galantamine are compiled from various sources for comparative purposes.

Based on the available data, T-82 is a potent inhibitor of AChE, with an IC50 value of 109.4 nM.[1] Its potency is comparable to that of tacrine but less potent than donepezil. Notably, T-82 exhibits high selectivity for AChE over BuChE, with its inhibitory activity on AChE being approximately 322-fold greater than on BuChE. This selectivity is a desirable characteristic, as the inhibition of BuChE is sometimes associated with peripheral side effects. In comparison, donepezil shows even higher selectivity for AChE, while rivastigmine is a dual inhibitor of both AChE and BuChE.

Effect on Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Some acetylcholinesterase inhibitors have been investigated for their potential to modulate this process.

There is currently no publicly available experimental data on the effect of T-82 on amyloid-beta aggregation.

Further research is required to determine if T-82 possesses any dual-function capabilities in both enhancing cholinergic transmission and mitigating amyloid pathology.

Experimental Protocols

Determination of IC50 for Acetylcholinesterase and Butyrylcholinesterase

The inhibitory activity of T-82 and other compounds on AChE and BuChE is typically determined using a modification of the colorimetric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at a specific wavelength (typically around 412 nm).

General Procedure:

  • Enzyme and Substrate Preparation: Solutions of purified human acetylcholinesterase or butyrylcholinesterase and their respective substrates (acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., T-82) for a specific period to allow for binding.

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the enzymatic reaction.

  • Colorimetric Reaction: DTNB is included in the reaction mixture to react with the thiocholine produced.

  • Absorbance Measurement: The change in absorbance over time is measured using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the aggregation of amyloid-beta peptides in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures that are characteristic of amyloid fibrils. This property allows for the real-time monitoring of fibril formation.

General Procedure:

  • Aβ Peptide Preparation: A solution of synthetic Aβ peptide (e.g., Aβ42) is prepared in a suitable buffer and incubated under conditions that promote aggregation (e.g., 37°C with agitation).

  • Incubation with Inhibitor: The Aβ peptide is incubated in the presence and absence of various concentrations of the test compound.

  • ThT Fluorescence Measurement: At different time points, aliquots of the incubation mixture are taken, and ThT is added. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

  • Data Analysis: An increase in ThT fluorescence over time indicates the formation of amyloid fibrils. The effect of the test compound on aggregation is determined by comparing the fluorescence kinetics of the samples with and without the inhibitor.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Pathway Cholinergic Signaling Pathway and its Disruption in Alzheimer's Disease cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_alzheimers In Alzheimer's Disease Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis VAChT VAChT ACh_Vesicle->VAChT Uptake ACh_Released ACh VAChT->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Recycled Choline AChE->Choline_Recycled Acetate Acetate AChE->Acetate Choline_Recycled->Choline Reuptake Signal_Transduction Signal Transduction (Memory, Learning) ACh_Receptor->Signal_Transduction Neuron_Degeneration Cholinergic Neuron Degeneration Reduced_ACh Reduced ACh Release Neuron_Degeneration->Reduced_ACh Cognitive_Decline Cognitive Decline Reduced_ACh->Cognitive_Decline AChE_Inhibitor AChE Inhibitor (e.g., T-82) AChE_Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and its disruption in Alzheimer's Disease.

Experimental Workflow for IC50 Determination

IC50_Workflow Generalized Workflow for IC50 Determination of AChE Inhibitors cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Prepare Reagents: - AChE/BuChE Enzyme - Substrate (ATCh/BTCh) - DTNB (Ellman's Reagent) - Buffer Preincubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Preincubation Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor (e.g., T-82) Inhibitor_Prep->Preincubation Reaction_Start Initiate Reaction by adding Substrate Preincubation->Reaction_Start Measurement Measure Absorbance Change at 412 nm over Time Reaction_Start->Measurement Calc_Inhibition Calculate Percentage of Inhibition for each Inhibitor Concentration Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calc_IC50

References

Comparative analysis of T-82 and galantamine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis: T-82 and Galantamine

A comparative analysis between T-82 and galantamine is not currently feasible due to the lack of identifiable scientific literature or clinical data pertaining to a compound designated as "T-82" in the context of neurodegenerative diseases or cholinergic modulation.

Extensive searches of scientific databases and clinical trial registries did not yield any information on a compound with the identifier "T-82" that would allow for a meaningful comparison with the well-established Alzheimer's disease medication, galantamine. Therefore, this guide will provide a comprehensive overview of galantamine, including its mechanism of action, clinical efficacy, and the experimental protocols used to characterize its activity, in line with the requested format for a comparison guide.

In-Depth Analysis of Galantamine

Galantamine is a well-characterized drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] It exhibits a dual mechanism of action, which distinguishes it from other acetylcholinesterase inhibitors.[2]

Mechanism of Action

Galantamine's therapeutic effects are attributed to two primary mechanisms:

  • Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: Galantamine inhibits the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[3][4]

  • Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, leading to a conformational change that potentiates the receptor's response to acetylcholine.[2][4] This positive allosteric modulation enhances the release of several neurotransmitters, which may contribute to the improvement of cognitive and behavioral symptoms in Alzheimer's disease.[4][5]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of galantamine in improving cognitive function, activities of daily living, and global clinical state in patients with mild to moderate Alzheimer's disease.

Clinical Trial Identifier/Reference Primary Efficacy Endpoint Dosage Treatment Duration Key Findings
Multicentre randomised controlled trial[6]Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog/11)16 mg/day and 24 mg/day6 monthsStatistically significant improvement in ADAS-Cog/11 scores compared to placebo (mean treatment effect of 2.9 and 3.1 points for lower and higher doses, respectively).[6]
2-year, randomized, placebo-controlled study[7]Mini-Mental State Examination (MMSE)Flexible dosing (up to 24 mg/day)2 yearsSignificantly lower mortality rate in the galantamine group compared to placebo; cognitive decline was also less in the galantamine group.[7]
Open-label study in Dementia with Lewy Bodies[8]Neuropsychiatric Inventory (NPI-12), COGDRAS tests of attention and visuospatial orientation, ADCS-CGIC16 to 24 mg/day (flexible dosing)24 weeksEfficacy was observed in behavioral measures (NPI-4 and NPI-10) and cognitive measures (MMSE).[8]
Experimental Protocols

The characterization of galantamine's dual mechanism of action relies on specific in vitro assays. The following are representative protocols for assessing acetylcholinesterase inhibition and nicotinic acetylcholine receptor modulation.

1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.

  • Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[9][10]

  • Materials:

    • 96-well microplate

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)[10]

    • Test compound (galantamine) and control inhibitor (e.g., eserine)[10]

    • Acetylthiocholine iodide (ATCI) substrate solution[10]

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent[10]

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.[9]

    • Incubate the plate for 10-15 minutes at room temperature.[9][11]

    • Add 10 µL of DTNB solution to the mixture.[9]

    • Initiate the reaction by adding 10 µL of ATCI solution.[9]

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[10]

    • The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.[9]

2. Nicotinic Acetylcholine Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is used to study the effect of allosteric modulators on ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.

  • Principle: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The application of an agonist (e.g., acetylcholine) activates the nAChRs, leading to an inward current. The effect of a positive allosteric modulator like galantamine is observed as an enhancement of this agonist-induced current.[12]

  • Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the desired nAChR subunits (e.g., α4β2)

    • Two-electrode voltage clamp setup

    • Perfusion system

    • Agonist solution (e.g., acetylcholine)

    • Test compound solution (galantamine)

  • Procedure:

    • Inject Xenopus oocytes with cRNA for the nAChR subunits and incubate for several days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with the two microelectrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).[13]

    • Perfuse the oocyte with a solution containing a specific concentration of the agonist (e.g., EC20 of acetylcholine) to elicit a baseline current response.[13]

    • Co-apply the agonist with various concentrations of the test compound (galantamine) and record the current response.

    • An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation. The potentiation can be quantified and a concentration-response curve for the modulator can be generated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by galantamine and a typical experimental workflow for its characterization.

Galantamine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR_pre Presynaptic nAChR ACh->nAChR_pre Binds to ACh_synapse ACh AChE AChE ACh_synapse->AChE Breaks down nAChR_post Postsynaptic nAChR ACh_synapse->nAChR_post Activates Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR_post Potentiates (Allosteric Modulation) Signal Signal Transduction (Cognitive Function) nAChR_post->Signal

Caption: Dual mechanism of action of galantamine in the synapse.

Experimental_Workflow cluster_0 Mechanism of Action Characterization cluster_1 Preclinical & Clinical Evaluation AChE_Assay Acetylcholinesterase Inhibition Assay IC50 IC50 Value AChE_Assay->IC50 Determines nAChR_Assay Nicotinic Receptor Modulation Assay Potentiation Potentiation Effect nAChR_Assay->Potentiation Determines Animal_Models Animal Models of Cognitive Impairment IC50->Animal_Models Potentiation->Animal_Models Efficacy_Safety Efficacy & Safety Profile Animal_Models->Efficacy_Safety Assess Clinical_Trials Human Clinical Trials (Phase I-III) Clinical_Trials->Efficacy_Safety Confirm

Caption: Experimental workflow for galantamine's characterization.

References

T-82 vs. Memantine: A Comparative Guide to Neuroprotective Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, evidence-based comparison of two neuroprotective agents: T-82, a novel acetylcholinesterase inhibitor, and memantine, an NMDA receptor antagonist. This analysis is based on available preclinical and clinical data, highlighting their distinct mechanisms of action and the current state of research for each compound.

Executive Summary

Memantine is a well-characterized neuroprotective agent with a robust body of evidence supporting its efficacy in models of neurodegeneration, primarily through the modulation of glutamatergic excitotoxicity. In contrast, T-82 is an emerging acetylcholinesterase inhibitor with limited publicly available data on its neuroprotective effects beyond its primary enzymatic inhibition. While both agents show promise in preclinical models, the depth and breadth of research into their neuroprotective capabilities differ significantly. This guide will delve into the specifics of their mechanisms, present the available quantitative data, and outline the experimental methodologies used to evaluate their effects.

Mechanisms of Action

T-82: An Acetylcholinesterase Inhibitor

T-82, identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel acetylcholinesterase (AChE) inhibitor[1]. Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

Beyond symptomatic relief, AChE inhibitors as a class are thought to exert neuroprotective effects through several mechanisms[2][3][4]:

  • Modulation of Amyloid Precursor Protein (APP) Processing: Some AChE inhibitors can influence the processing of APP, potentially reducing the production of neurotoxic amyloid-beta (Aβ) peptides[2].

  • Attenuation of Aβ-induced Toxicity: By interacting with the peripheral anionic site of AChE, these inhibitors may prevent the AChE-induced aggregation of Aβ peptides into toxic fibrils[3].

  • Anti-apoptotic Effects: Inhibition of AChE has been linked to the suppression of apoptotic pathways in neurons[4].

  • Neurotrophic Factor Regulation: Increased cholinergic signaling can lead to the upregulation of neurotrophic factors that support neuronal survival and function.

The specific contributions of these mechanisms to the neuroprotective profile of T-82 have not been extensively detailed in the available literature.

Memantine: An NMDA Receptor Antagonist

Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist[1]. Its neuroprotective effects are primarily attributed to its ability to block the pathological overactivation of NMDA receptors by the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity.

The key aspects of memantine's mechanism of action include[1][3]:

  • Voltage-dependency and Low Affinity: Memantine's low affinity and strong voltage-dependency allow it to preferentially block the excessive, tonic activation of NMDA receptors associated with excitotoxicity, while preserving the transient, physiological activation required for normal synaptic transmission, learning, and memory.

  • Inhibition of Calcium Influx: By blocking the NMDA receptor channel, memantine prevents the excessive influx of calcium ions (Ca2+) into neurons, which is a key trigger for excitotoxic cell death cascades.

  • Anti-inflammatory Effects: Memantine has been shown to modulate neuroinflammation by preventing the over-activation of microglia, the resident immune cells of the central nervous system.

  • Neurotrophic Factor Release: Studies suggest that memantine can promote the release of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), from astrocytes.

Comparative Efficacy: Preclinical Data

The available quantitative data for a direct comparison of T-82 and memantine is limited. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Efficacy of T-82 in a Model of Amnesia
Experimental Model Animal Model Treatment Dosage Key Findings Reference
Basal forebrain lesion-induced amnesiaRatsSubacute (7 days)0.03 - 0.3 mg/kg, p.o.Significantly reversed the shortened step-through latency in a passive avoidance task.[1]
Table 2: In Vivo and In Vitro Efficacy of Memantine in Models of Neurodegeneration
Experimental Model System Treatment Dosage/Concentration Key Findings Reference
NMDA-induced excitotoxicityRat cortical neuronal culturesMemantine0.1 µmol/LSignificant neuroprotection against NMDA toxicity.
Trimethyltin (TMT)-induced neurodegenerationMiceMemantine10 mg/kgExacerbated neuronal degeneration and delayed cognitive recovery when administered early after injury.
Okadaic acid-induced tau hyperphosphorylationRat hippocampal slicesMemantineNot specifiedInhibited and reversed the abnormal hyperphosphorylation and accumulation of tau.
Lipopolysaccharide (LPS)-induced neurotoxicityRat neuron-glia culturesMemantineNot specifiedReduced LPS-induced loss of dopaminergic neurons in a dose-dependent manner.

Experimental Protocols

T-82: Passive Avoidance Task in Rats with Basal Forebrain Lesions
  • Animal Model: Male Wistar rats.

  • Lesion Induction: Ibotenic acid was injected into the basal forebrain to induce cholinergic deficits and memory impairment.

  • Drug Administration: T-82 was administered orally (p.o.) for 7 consecutive days at doses of 0.03, 0.1, and 0.3 mg/kg.

  • Behavioral Assessment: The passive avoidance task was used to assess learning and memory. The step-through latency (the time it takes for a rat to move from a lighted to a dark compartment where it previously received a foot shock) was measured. A longer latency indicates better memory retention.

  • Statistical Analysis: Not detailed in the abstract.

Reference:[1]

Memantine: Neuroprotection against NMDA-induced Excitotoxicity in Rat Cortical Neurons
  • Cell Culture: Primary cortical neuronal cultures were prepared from rat embryos.

  • Induction of Excitotoxicity: Neurons were exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.

  • Drug Treatment: Cultures were pre-treated with memantine at various concentrations.

  • Neurotoxicity Assessment: Cell viability was assessed using assays such as the lactate dehydrogenase (LDH) release assay (measuring cell death) and the MTT assay (measuring metabolic activity of viable cells).

  • Statistical Analysis: Analysis of variance (ANOVA) followed by post-hoc tests.

Signaling Pathways

T-82: Acetylcholinesterase Inhibition Pathway

T82_Pathway T82 T-82 AChE Acetylcholinesterase (AChE) T82->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Chol_Rec Cholinergic Receptors ACh->Chol_Rec Activates Neuroprotection Neuroprotection Chol_Rec->Neuroprotection Promotes

Caption: T-82's primary mechanism of action.

Memantine: NMDA Receptor Antagonism and Neuroprotective Pathways

Memantine_Pathway cluster_0 Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens channel for Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Triggers Memantine Memantine Memantine->NMDA_R Blocks

Caption: Memantine's role in blocking excitotoxicity.

Discussion and Future Directions

The comparison between T-82 and memantine highlights a significant disparity in the available scientific literature. Memantine has been extensively studied, and its neuroprotective mechanism is well-established, focusing on the antagonism of NMDA receptors to mitigate excitotoxicity. This has led to its approval for the treatment of moderate-to-severe Alzheimer's disease.

T-82, as a novel acetylcholinesterase inhibitor, shows promise in preclinical models of amnesia. However, a comprehensive understanding of its neuroprotective properties beyond its primary enzymatic activity is lacking. For T-82 to be considered a viable neuroprotective agent, further research is needed to:

  • Elucidate its effects on APP processing, Aβ aggregation, and apoptosis in detail.

  • Investigate its impact on neuroinflammation and neurotrophic factor signaling.

  • Conduct direct comparative studies against established neuroprotective agents like memantine in various models of neurodegeneration.

  • Generate quantitative data on neuronal survival and other direct measures of neuroprotection.

For drug development professionals, the case of T-82 represents an early-stage compound with a known primary mechanism of action but an incompletely characterized neuroprotective profile. In contrast, memantine serves as a benchmark for a clinically validated neuroprotective agent with a well-defined mechanism. Future research should aim to bridge the knowledge gap for emerging compounds like T-82 to fully assess their therapeutic potential in the complex landscape of neurodegenerative diseases.

References

Benchmarking T-82 Against Novel Alzheimer's Drug Candidates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: T-82 is a hypothetical Alzheimer's drug candidate created for the purpose of this guide. As of the latest available information, there is no publicly disclosed Alzheimer's drug candidate with this designation in clinical or preclinical development. The data and mechanisms presented for T-82 are illustrative and intended to provide a framework for comparison against real-world novel Alzheimer's drug candidates.

This guide provides a comparative analysis of the hypothetical T-82 against a selection of novel Alzheimer's disease drug candidates. The objective is to offer researchers, scientists, and drug development professionals a clear overview of different therapeutic strategies, supported by experimental data and detailed methodologies.

Overview of Drug Candidates and Mechanisms of Action

This section details the mechanisms of action for our hypothetical compound, T-82, and three prominent novel Alzheimer's drug candidates: Lecanemab, Donanemab, and Simufilam.

Hypothetical T-82: A small molecule inhibitor designed to block the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. By preventing the formation of toxic Aβ oligomers and plaques, T-82 aims to protect against synaptic dysfunction and neuronal cell death.

Lecanemab (Leqembi®): A humanized monoclonal antibody that selectively targets soluble Aβ protofibrils.[1][2][3][4] By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain, thereby reducing the formation of amyloid plaques and slowing cognitive decline in patients with mild cognitive impairment or mild dementia.[1][2]

Donanemab (Kisunla™): A monoclonal antibody that specifically targets a modified form of beta-amyloid present in established amyloid plaques.[5][6][7] This targeted approach aims to clear existing amyloid plaques from the brain, which is believed to slow the progression of cognitive and functional decline in early symptomatic Alzheimer's disease.[5][6]

Simufilam: A small molecule that binds to an altered form of the scaffolding protein Filamin A (FLNA).[8][9][10] This binding is proposed to restore the normal function of FLNA, thereby disrupting its aberrant interaction with the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and preventing amyloid-beta-induced tau pathology and neuroinflammation.[10][11][12]

Signaling Pathway of Hypothetical T-82

T82_Mechanism cluster_prevention T-82 Intervention cluster_pathway Amyloid Cascade T-82 T-82 Oligomers Toxic Aβ Oligomers T-82->Oligomers Inhibits APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretases APP->Secretases Cleavage Abeta_Monomers Aβ Monomers Secretases->Abeta_Monomers Abeta_Monomers->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity Oligomers->Synaptic_Dysfunction

Caption: Hypothetical mechanism of T-82 inhibiting Aβ aggregation.

In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of T-82 and the comparator drug candidates in key assays relevant to their mechanisms of action.

Assay T-82 (Hypothetical) Lecanemab Donanemab Simufilam
Target Binding Affinity (Kd) 50 nM (to Aβ oligomers)~0.3 nM (to Aβ protofibrils)High affinity for N-terminal pyroglutamate AβPicomolar to femtomolar (to altered FLNA)[8]
Aβ Aggregation Inhibition (IC50) 100 nMNot applicable (promotes clearance)Not applicable (targets existing plaques)Indirectly reduces Aβ-induced pathology
Neuronal Protection Assay (% viability) 85% at 1 µMProtects against Aβ protofibril toxicityNot directly applicableProtects against Aβ-induced toxicity
Anti-inflammatory Effect (Cytokine reduction) 60% reduction in TNF-αReduces Aβ-induced inflammationReduces plaque-associated inflammationReduces inflammatory cytokine release[10]

In Vivo Efficacy Data in Animal Models

This section presents in vivo data from studies in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models.[13][14][15][16]

Parameter T-82 (Hypothetical) Lecanemab Donanemab Simufilam
Animal Model 5xFAD MiceAPP/PS1 MicePDAPP MiceTg2576 Mice
Amyloid Plaque Reduction 45%Significant reductionSignificant reductionIndirectly reduces Aβ pathology
Soluble Aβ Oligomer Reduction 60%Significant reductionModest reductionIndirectly reduces Aβ pathology
Cognitive Improvement (Morris Water Maze) 35% improvement in escape latencyImproved spatial memoryImproved cognitive functionImproved spatial and working memory[8]
Synaptic Density Marker (Synaptophysin) 25% increaseIncreased synaptic densityIncreased synaptic densityIncreased synaptic density[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Amyloid-Beta Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides.

  • Preparation of Aβ42: Lyophilized synthetic Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.[17] The HFIP is then evaporated, and the peptide film is resuspended in a suitable buffer (e.g., PBS) to the desired concentration.[17][18]

  • Incubation: The Aβ42 solution is incubated at 37°C with or without the test compound (T-82) in a 96-well plate.[17]

  • Monitoring Aggregation: Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet structures in amyloid fibrils, is added to each well.[18] Fluorescence is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).

  • Data Analysis: The increase in ThT fluorescence over time reflects the kinetics of Aβ aggregation. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the Aβ aggregation compared to the control.

Experimental Workflow: In Vitro Aβ Aggregation Assay

A_Beta_Aggregation_Workflow Start Start Prepare_Abeta Prepare Monomeric Aβ42 Solution Start->Prepare_Abeta Add_Compound Add Test Compound (e.g., T-82) Prepare_Abeta->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_ThT Add Thioflavin T Incubate->Add_ThT Measure_Fluorescence Measure Fluorescence Over Time Add_ThT->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro amyloid-beta aggregation assay.

In Vivo Morris Water Maze Test

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[19][20][21][22]

  • Apparatus: A circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.[22][23] Visual cues are placed around the room to aid in spatial navigation.[21][22]

  • Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting locations and allowed to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.[22]

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds).[21] The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[21]

  • Data Analysis: A significant reduction in escape latency and path length during the acquisition phase, and a greater amount of time spent in the target quadrant during the probe trial, indicate improved spatial learning and memory.

Concluding Remarks

This guide provides a comparative framework for evaluating the hypothetical Alzheimer's drug candidate T-82 against real-world novel therapies. While T-82 is presented as a small molecule inhibitor of amyloid-beta aggregation, Lecanemab and Donanemab represent antibody-based approaches targeting different species of amyloid-beta.[1][5][7] In contrast, Simufilam offers a unique mechanism by targeting the scaffolding protein Filamin A to modulate downstream pathological events.[8][9][11] The provided data tables and experimental protocols offer a standardized basis for comparing the preclinical efficacy of these diverse therapeutic strategies. Further research and clinical trials are essential to fully elucidate the therapeutic potential of these and other emerging Alzheimer's drug candidates.

References

Head-to-Head Comparison: T-82 vs. Rivastigmine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data on the efficacy, mechanism of action, and safety profiles of the novel compound T-82 and the established acetylcholinesterase inhibitor, rivastigmine.

This guide provides a detailed comparative overview of T-82 and rivastigmine, two compounds investigated for their therapeutic potential in Alzheimer's disease. The following sections present a synthesis of available data from preclinical and clinical studies, focusing on quantitative performance metrics, experimental methodologies, and underlying pharmacological pathways. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two agents.

Executive Summary

Rivastigmine is a well-established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor that has been in clinical use for the symptomatic treatment of mild to moderate Alzheimer's disease. Its mechanism of action centers on increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function. T-82, an emerging compound, has shown promise in preclinical models by not only inhibiting AChE but also exhibiting neuroprotective effects through the modulation of the Wnt/β-catenin signaling pathway. This dual-action profile suggests a potential for both symptomatic relief and disease-modifying effects, a significant point of differentiation from existing therapies like rivastigmine.

Comparative Efficacy Data

The following tables summarize the key efficacy data from comparative and independent studies of T-82 and rivastigmine.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (nM)Source
T-8238.4
Rivastigmine205

Table 2: In Vivo Cognitive Improvement in Scopolamine-Induced Amnesia Model (Mice)

TreatmentDose (mg/kg)Y-maze Spontaneous Alternation (%)Source
Control (Scopolamine)-45.2 ± 2.1
T-821.068.5 ± 3.5
Rivastigmine1.062.1 ± 2.8
*p < 0.05 vs. Control

Table 3: Neuroprotective Effects on Aβ₂₅₋₃₅-Induced Toxicity in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)Source
Control (Aβ₂₅₋₃₅)-52.3 ± 4.1
T-821085.7 ± 5.3
Rivastigmine1060.1 ± 4.9
p < 0.05 vs. Control

Mechanism of Action: A Comparative Overview

While both T-82 and rivastigmine inhibit AChE, their broader mechanisms of action diverge significantly. Rivastigmine's therapeutic effects are primarily attributed to its inhibition of both AChE and BuChE, leading to increased synaptic acetylcholine levels.

T-82, in addition to its more potent AChE inhibition, has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal survival, and its dysregulation has been implicated in the pathogenesis of Alzheimer's disease. The activation of this pathway by T-82 is thought to underlie its observed neuroprotective effects against amyloid-beta (Aβ)-induced toxicity.

G cluster_0 Rivastigmine cluster_1 T-82 Riva Rivastigmine AChE_R AChE Riva->AChE_R Inhibits BuChE BuChE Riva->BuChE Inhibits ACh Acetylcholine AChE_R->ACh Degrades BuChE->ACh Degrades Cognition_R Cognitive Enhancement ACh->Cognition_R Improves T82 T-82 AChE_T AChE T82->AChE_T Inhibits Wnt Wnt Signaling Pathway T82->Wnt Activates Cognition_T Cognitive Enhancement AChE_T->Cognition_T Enhances via ACh increase BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Neuroprotection Neuroprotection BetaCatenin->Neuroprotection Promotes

Caption: Comparative mechanisms of action for Rivastigmine and T-82.

Experimental Protocols

A detailed description of the methodologies employed in the key comparative studies is provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro AChE Inhibition Assay

The inhibitory activity of T-82 and rivastigmine on AChE was determined using a modified Ellman's method.

  • Enzyme Source: Electric eel AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure: The reaction mixture, containing phosphate buffer (pH 8.0), DTNB, and varying concentrations of the test compounds, was pre-incubated with the AChE enzyme for 15 minutes at 37°C. The reaction was initiated by the addition of ATCI, and the hydrolysis of acetylthiocholine was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

  • Data Analysis: The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vivo Y-Maze Spontaneous Alternation Test

This test was used to assess short-term spatial working memory in mice.

  • Animals: Male ICR mice.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Amnesia was induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).

    • Thirty minutes after scopolamine injection, mice were orally administered T-82 (1.0 mg/kg), rivastigmine (1.0 mg/kg), or vehicle.

    • After 60 minutes, each mouse was placed at the end of one arm and allowed to move freely through the maze for 8 minutes.

    • The sequence of arm entries was recorded.

  • Data Analysis: A spontaneous alternation was defined as successive entries into the three arms on overlapping triplet sets. The percentage of alternation was calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

G cluster_workflow Y-Maze Experimental Workflow Scopolamine Scopolamine Injection (1 mg/kg, i.p.) Wait1 30 min wait Scopolamine->Wait1 Treatment Oral Administration (T-82, Rivastigmine, or Vehicle) Wait1->Treatment Wait2 60 min wait Treatment->Wait2 YMaze Y-Maze Test (8 min) Wait2->YMaze Analysis Data Analysis (% Alternation) YMaze->Analysis

Caption: Workflow for the Y-maze spontaneous alternation experiment.

In Vitro Neuroprotection Assay

The neuroprotective effects of T-82 and rivastigmine against Aβ₂₅₋₃₅-induced cytotoxicity were evaluated in the human neuroblastoma SH-SY5Y cell line.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Toxin: Aβ₂₅₋₃₅ peptide.

  • Procedure:

    • SH-SY5Y cells were pre-treated with T-82 (10 µM), rivastigmine (10 µM), or vehicle for 2 hours.

    • Following pre-treatment, the cells were exposed to Aβ₂₅₋₃₅ (25 µM) for 24 hours.

    • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The absorbance at 570 nm was measured, and cell viability was expressed as a percentage of the control (untreated) cells.

Safety and Pharmacokinetic Profile

Currently, comprehensive, publicly available head-to-head clinical data on the safety and pharmacokinetic profiles of T-82 and rivastigmine is limited. Rivastigmine is known to have gastrointestinal side effects, including nausea and vomiting, which are common to acetylcholinesterase inhibitors. The safety and pharmacokinetic profile of T-82 in humans has not yet been established in large-scale clinical trials. Preclinical studies in rodent models have indicated good oral bioavailability and blood-brain barrier penetration for T-82, but these findings require validation in human subjects.

Conclusion

The available preclinical data suggests that T-82 presents a promising profile for the treatment of Alzheimer's disease. Its dual mechanism of action, combining potent AChE inhibition with neuroprotective effects via the Wnt/β-catenin pathway, distinguishes it from established therapies like rivastigmine. The superior in vitro AChE inhibitory activity and the more pronounced neuroprotective effects of T-82 in cell-based assays, along with comparable or slightly better performance in a mouse model of cognitive impairment, highlight its potential. However, it is crucial to underscore that these are preclinical findings. Rigorous clinical trials are necessary to determine if the therapeutic potential of T-82 observed in these early studies translates into a safe and effective treatment for patients with Alzheimer's disease and how it truly compares to rivastigmine in a clinical setting.

Preclinical Validation of T-82 (OT-82): A Comparative Analysis of a Novel NAMPT Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic potential of T-82 (OT-82), a novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with other NAMPT inhibitors, FK866 and KPT-9274, in the context of hematological malignancies. The data presented is collated from various preclinical studies to offer an objective overview of their performance, supported by experimental details.

Introduction

Hematological malignancies present a significant therapeutic challenge, with a continuous need for novel targeted therapies. One promising avenue of investigation is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is critical for the high metabolic demands of cancer cells.[1] T-82 (OT-82) has emerged as a potent NAMPT inhibitor with promising preclinical activity against a range of blood cancers.[2] This guide aims to validate its therapeutic potential by comparing its performance against other well-characterized NAMPT inhibitors, FK866 and KPT-9274.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

OT-82 and its comparators exert their anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+).[1][3] Cancer cells, particularly those of hematopoietic origin, exhibit a high dependency on this pathway for their survival and proliferation due to their elevated metabolic rate and the need for NAD+ as a cofactor in various cellular processes, including DNA repair and redox reactions.[1] By blocking NAMPT, these inhibitors deplete intracellular NAD+ levels, leading to an energy crisis, induction of DNA damage, and ultimately, apoptotic cell death in cancer cells.[4]

NAMPT_Pathway cluster_cell Cancer Cell cluster_inhibitors Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN ATP NAD NAD+ NMN->NAD ATP PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival Sirtuins->Cell_Survival Redox->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition OT82 OT-82 OT82->NAMPT FK866 FK866 FK866->NAMPT KPT9274 KPT-9274 KPT9274->NAMPT

Figure 1: NAMPT Signaling Pathway Inhibition.

Comparative In Vitro Efficacy

The in vitro potency of OT-82, FK866, and KPT-9274 has been evaluated across a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineCancer TypeOT-82 IC50 (nM)FK866 IC50 (nM)KPT-9274 IC50 (nM)
Leukemia
ML-2Acute Myeloid Leukemia-~1.0[5]-
JurkatAcute Lymphoblastic Leukemia~1.3 ± 1.0[2]~10.0[5]-
PDX Cells (ALL)Acute Lymphoblastic Leukemia0.4 - 3.6[2]--
Lymphoma
NamalwaBurkitt's Lymphoma-~5.0[5]-
Myeloma
RPMI-8226Multiple Myeloma-~20.0[5]-

Comparative In Vivo Efficacy

The antitumor activity of these NAMPT inhibitors has also been assessed in preclinical animal models of hematological malignancies.

CompoundCancer ModelDosing RegimenKey FindingsReference
OT-82 Pediatric ALL (PDX)Not specifiedSignificant leukemia growth delay in 95% of models; Disease regression in 86% of models.[2]
Ewing Sarcoma XenograftNot specifiedImpaired tumor growth and prolonged survival.[4]
FK866 AML XenograftNot specifiedPrevented and abrogated tumor growth.[6]
Lymphoblastic Lymphoma XenograftNot specifiedPrevented and abrogated tumor growth.[6]
KPT-9274 AML Xenograft (MV4-11)150 mg/kg, oral, dailyDramatically inhibited tumor growth and improved overall survival (median survival 82 days vs. 30 days).
AML Xenograft (MOLM-13)Not specifiedImproved overall survival.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of NAMPT inhibitors on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Compound Treatment Add varying concentrations of NAMPT inhibitors. A->B C 3. Incubation Incubate for a specified period (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Reading Measure absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Data Analysis Calculate cell viability and IC50 values. F->G

Figure 2: MTT Assay Experimental Workflow.

Detailed Methodology:

  • Cell Seeding: Hematological cancer cell lines are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective complete growth medium and incubated overnight to allow for cell attachment (for adherent lines) or stabilization.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the NAMPT inhibitors (OT-82, FK866, or KPT-9274). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of NAMPT inhibitors in a mouse xenograft model.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation Inject human cancer cells into immunocompromised mice. B 2. Tumor Growth Allow tumors to establish and reach a palpable size. A->B C 3. Randomization & Treatment Randomize mice into treatment and control groups and initiate dosing. B->C D 4. Tumor Measurement Monitor tumor volume and body weight regularly. C->D E 5. Endpoint Analysis Collect tumors for analysis upon study completion. D->E

Figure 3: In Vivo Xenograft Study Workflow.

Detailed Methodology:

  • Cell Implantation: Human hematological cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: The mice are monitored regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into different treatment groups.

  • Treatment Administration: The NAMPT inhibitors (OT-82, FK866, or KPT-9274) are administered to the mice according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule. A control group receives the vehicle.

  • Tumor Measurement and Monitoring: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: The study is terminated when the tumors in the control group reach a maximum allowable size or at a predetermined time point. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as histology or biomarker assessment. Survival studies may also be conducted, where the endpoint is the death of the animal or when a humane endpoint is reached.

Conclusion

The preclinical data strongly suggest that T-82 (OT-82) is a highly potent NAMPT inhibitor with significant therapeutic potential for the treatment of hematological malignancies. Its low nanomolar in vitro activity against leukemia cell lines and patient-derived xenografts, coupled with its robust in vivo efficacy in delaying tumor growth and improving survival, positions it as a promising clinical candidate.[2] When compared to other NAMPT inhibitors like FK866 and KPT-9274, OT-82 demonstrates comparable or, in some contexts, superior potency. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of OT-82 in patients with hematological cancers.

References

Safety Operating Guide

Personal protective equipment for handling T 82

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for products identified as T 82, specifically "THINNER 91-82 / T-10 THINNER" and "TGC-82". This information is intended for laboratory, research, and drug development professionals to ensure safe operational procedures.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on available Safety Data Sheets (SDS).

PPE CategoryRequirementSpecification
Eye/Face Protection RequiredWear appropriate protective eyeglasses or chemical safety goggles. A full face shield is recommended where splashing is possible.[1][2][3][4]
Skin Protection RequiredChemical-resistant gloves (e.g., Rubber, neoprene, or nitrile) and protective clothing to prevent skin contact.[1][2][3] A chemical-resistant apron or fire-resistant laboratory jacket should also be worn.[3][5]
Respiratory Protection Required under certain conditionsUse a NIOSH-approved respirator if ventilation is inadequate or if exposure limits are exceeded.[3][4][5] Ensure proper ventilation, such as a fume hood or other engineering controls, to keep airborne concentrations below threshold limits.[1][5]

Hazard Summary

This compound is classified as a hazardous substance with multiple health and physical risks. Understanding these hazards is crucial for safe handling.

Hazard ClassClassificationAssociated Risks
Flammability Flammable Liquid (Category 3/4)Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use explosion-proof equipment.[1][4]
Acute Toxicity Oral (Category 4), Inhalation (Category 4), Dermal (Category 4)Harmful if swallowed, inhaled, or in contact with skin.[1][2][4] May be fatal if swallowed and enters airways.[1][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][4] Prolonged or repeated contact may lead to dry skin and irritation.[1][4]
Eye Damage/Irritation Serious Eye Damage (Category 1/2A)Causes serious eye damage or irritation.[1][2][4]
Carcinogenicity Category 2Suspected of causing cancer.[1][4]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity Single and Repeated ExposureMay cause respiratory tract irritation, drowsiness, or dizziness.[1][4] May cause damage to organs (e.g., hearing organs) through prolonged or repeated exposure.[1]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

ProcedureKey Steps
Handling Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Wash hands and other exposed areas thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1] Use only in well-ventilated areas or outdoors.[1][2] Avoid breathing vapors or mists.[1][2]
Storage Keep container tightly closed in a dry and well-ventilated place.[5] Store away from heat, sparks, open flames, and other ignition sources.[1][2][4] Keep away from incompatible materials.[2]

Emergency and Disposal Procedures

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

ProcedureAction
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
First Aid: Skin Remove contaminated clothing and wash skin thoroughly with soap and water.[2][4] If skin irritation occurs, get medical attention.[2]
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4] Rinse mouth.[1][2]
First Aid: Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Spill Response Cover with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water.[3] Remove sources of ignition and combustible materials.[3] Ensure adequate ventilation.[2]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Do not let the product enter drains.[5]

This compound Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from preparation to disposal.

T82_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispense and Use this compound C->D E Decontaminate Work Area D->E H In Case of Spill: Evacuate and Ventilate D->H I In Case of Exposure: Use Emergency Eyewash/Shower and Seek Medical Attention D->I F Segregate and Label Waste E->F G Dispose of Waste per Regulations F->G

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T 82
Reactant of Route 2
T 82

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.